2-Amino-3,5-difluorobenzene-1-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQLLHJWJBRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565997 | |
| Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153937-30-5 | |
| Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic thiol compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aniline, a thiol, and two fluorine atoms, presents a unique combination of reactive sites and modifiable physicochemical properties. This technical guide provides a summary of the available chemical and physical data for this compound. It is important to note that while general properties can be inferred from related compounds, specific experimental data for this particular molecule is limited in publicly accessible literature. This document aims to consolidate the known information and provide a framework for future research and application development.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3,5-difluorobenzenethiol |
| CAS Number | 1007023-81-3 |
| Molecular Formula | C₆H₅F₂NS |
| Molecular Weight | 161.18 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Data not available in searched literature. |
| Boiling Point | Data not available in searched literature. |
| Solubility | Data not available in searched literature. |
Data compiled from publicly available chemical supplier information.
Potential Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on general organic chemistry principles and established routes for similar compounds, a potential synthetic pathway can be proposed.
A common route for the synthesis of aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis could potentially proceed from a 2,4-difluoro-6-nitroaniline derivative, followed by the introduction of the thiol group. One patented method for preparing substituted p-aminophenols involves the hydrogenation of a nitro-compound in the presence of a palladium on carbon catalyst[1]. Another patent describes the preparation of 3,5-difluoroaniline from 2,4-difluoro-6-nitroaniline, which could serve as a potential starting material for further functionalization[2].
The reactivity of this compound is expected to be dictated by the three functional groups present: the amino group, the thiol group, and the fluorinated aromatic ring. The amino and thiol groups are nucleophilic and can participate in a variety of condensation and substitution reactions. A significant application of 2-aminothiophenols is in the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse biological activities. The general reaction involves the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.
Logical Workflow for Benzothiazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a 4,6-difluorobenzothiazole derivative starting from this compound.
Caption: Generalized workflow for the synthesis of 4,6-difluorobenzothiazoles.
Potential Applications in Drug Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The presence of two fluorine atoms in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.
As a precursor to benzothiazoles, this compound could be utilized in the development of agents with a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of the fluorine atoms may offer advantages in terms of directing biological activity or improving drug-like properties.
Signaling Pathway Hypothesis
While no specific signaling pathways involving this compound have been identified in the literature, its potential role as a precursor to bioactive benzothiazoles suggests that its derivatives could interact with various cellular targets. For instance, many kinase inhibitors incorporate a heterocyclic scaffold. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by a benzothiazole derivative.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the publicly available literature. For research purposes, it would be necessary to synthesize and characterize the compound to obtain these data.
Safety and Handling
Specific safety data for this compound is not available. However, based on the functional groups present, it should be handled with care. Aromatic thiols are often associated with a strong, unpleasant odor and can be toxic. Aromatic amines can also be hazardous. Safety data sheets for similar compounds, such as 2-aminothiophenol and 2-amino-3,5-difluoropyridine, indicate that they can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[3][4]. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of fluorinated benzothiazoles and other heterocyclic systems for drug discovery and materials science. However, there is a notable lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and spectroscopic characterization. The information presented in this guide is based on the foundational chemical identity of the molecule and inferences drawn from related compounds. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound and to explore its full potential in various scientific applications. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to establish a comprehensive data profile.
References
Spectroscopic Profile of 2-Amino-3,5-difluorobenzene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Amino-3,5-difluorobenzene-1-thiol. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data based on the analysis of analogous compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the expected peak positions and assignments for the various spectroscopic techniques. These predictions are derived from the known spectral data of structurally related molecules, including aminobenzenethiols, fluorinated aromatic compounds, and other substituted benzene derivatives.
Predicted FT-IR Spectral Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of amino, thiol, and fluoro groups on the benzene ring will result in a complex and informative spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium | C-H stretching of the aromatic ring |
| 2600 - 2550 | Weak | S-H stretching of the thiol group |
| 1630 - 1600 | Strong | N-H bending (scissoring) of the primary amine |
| 1580 - 1450 | Medium-Strong | C=C stretching of the aromatic ring |
| 1300 - 1200 | Strong | C-N stretching of the aromatic amine |
| 1250 - 1100 | Strong | C-F stretching of the aryl fluoride |
| 900 - 690 | Medium-Strong | C-H out-of-plane bending of the aromatic ring |
| 750 - 650 | Medium | C-S stretching |
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and thiol groups. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and thiol substituents. The spectrum is predicted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.5 | Multiplet | 2H | Aromatic C-H protons |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ protons |
| ~ 3.0 - 4.0 | Singlet | 1H | -SH proton |
Note: The chemical shifts of the -NH₂ and -SH protons can be broad and their positions can vary significantly with solvent, concentration, and temperature. Deuterium exchange can be used to confirm these peaks.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups, particularly the fluorine atoms which will cause splitting of the signals.
| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 160 - 150 | Doublet | Aromatic C-F carbons (C3, C5) |
| ~ 145 - 135 | Singlet | Aromatic C-NH₂ carbon (C2) |
| ~ 120 - 110 | Singlet | Aromatic C-SH carbon (C1) |
| ~ 115 - 105 | Multiplet | Aromatic C-H carbons (C4, C6) |
Note: The multiplicities mentioned are simplified. Long-range C-F couplings can lead to more complex splitting patterns.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions will be influenced by the auxochromic amino and thiol groups.
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 220 - 240 | High | π → π* transition of the benzene ring |
| ~ 280 - 320 | Medium | n → π* transition involving the non-bonding electrons of sulfur and nitrogen |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology:
-
Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound in solution.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of the signals in both spectra.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Relationship between molecular properties and spectroscopic techniques for this compound.
An In-depth Technical Guide to 2-Amino-3,5-difluorobenzene-1-thiol
Disclaimer: Publicly available, in-depth experimental data including specific synthesis protocols and detailed spectroscopic characterization for 2-Amino-3,5-difluorobenzene-1-thiol is limited. The information presented herein is a comprehensive summary of available data, supplemented with established principles of organic chemistry for proposing a potential synthetic route and predicting spectral characteristics. Researchers should validate any experimental procedures.
This technical guide provides a detailed overview of the molecular structure, properties, and proposed synthesis of this compound, a fluorinated aromatic aminothiol of interest to researchers in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted benzene derivative featuring an amino group, a thiol group, and two fluorine atoms. The strategic placement of these functional groups imparts unique chemical properties that are valuable in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153937-30-5 | [1] |
| Molecular Formula | C₆H₅F₂NS | [1] |
| Molecular Weight | 161.17 g/mol | [1] |
| InChI Key | CLVQLLHJWJBRRX-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95.0% | [1] |
Proposed Synthesis Protocol
A potential synthetic pathway could start from 1,3-difluoro-2,4-dinitrobenzene. The selective reduction of one nitro group, followed by the introduction of a thiol group, and subsequent reduction of the second nitro group would yield the target compound. A more direct, though potentially lower-yielding, approach could involve the direct thiolation of a protected 2,4-difluoroaniline derivative.
A generalized experimental protocol for the synthesis of aminothiophenols from a nitroaniline precursor is outlined below. This is a hypothetical protocol and must be adapted and optimized for the specific synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
-
Diazotization of 3,5-difluoroaniline: 3,5-difluoroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
Formation of a xanthate ester: The cold diazonium salt solution is then added to a chilled solution of potassium ethyl xanthate. This reaction typically proceeds to completion upon warming to room temperature.
-
Hydrolysis to the thiol: The resulting xanthate ester is hydrolyzed to the corresponding thiol by heating with a strong base, such as sodium hydroxide.
-
Introduction of the amino group: This step is the most speculative without a direct precedent. One possibility involves the nitration of the difluorothiophenol intermediate followed by reduction. However, directing the nitration to the desired position would be a significant challenge. A more controlled approach might involve starting with a precursor that already contains a protected amino group or a group that can be converted to an amino group.
-
Purification: The final product would be purified using standard techniques such as extraction, followed by distillation or chromatography.
Spectroscopic Characterization (Predicted)
Detailed, published spectroscopic data for this compound are not available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (in CDCl₃) | - Aromatic protons: δ 6.5-7.5 ppm (complex splitting patterns due to H-H and H-F coupling) - Amine protons (NH₂): δ 3.5-4.5 ppm (broad singlet) - Thiol proton (SH): δ 3.0-4.0 ppm (singlet) |
| ¹³C NMR (in CDCl₃) | - Aromatic carbons: δ 100-160 ppm (carbons attached to fluorine will show large C-F coupling constants) |
| ¹⁹F NMR (in CDCl₃) | - Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of δ -110 to -140 ppm. |
| FT-IR (KBr pellet) | - N-H stretching (amine): 3300-3500 cm⁻¹ (two bands) - S-H stretching (thiol): 2550-2600 cm⁻¹ (weak) - C-F stretching: 1100-1300 cm⁻¹ (strong) - Aromatic C=C stretching: 1450-1600 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 161 |
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the proposed synthetic workflow and a generalized signaling pathway where an aminothiol, such as this compound, could potentially be utilized as a building block for bioactive molecules.
Caption: Hypothetical multi-step synthesis of this compound.
Caption: Role as a building block in a drug discovery workflow.
References
A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical characteristics of 2-Amino-3,5-difluorobenzene-1-thiol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the structurally similar compound, 2-Amino-5-fluorobenzenethiol, for comparative purposes. Furthermore, standardized experimental protocols for determining key physical properties are presented to aid in further research and characterization.
Core Physical Properties
The physical properties of a compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available and predicted data for this compound and a related compound.
| Physical Property | This compound | 2-Amino-5-fluorobenzenethiol (Analogue) |
| Molecular Formula | C₆H₅F₂NS | C₆H₆FNS[1][2] |
| Molecular Weight | 161.17 g/mol [3] | 143.18 g/mol [2] |
| Melting Point | Data not available | 186 °C[1] |
| Boiling Point | Data not available | 240 °C[1] |
| Density | Data not available | 1.319 g/cm³[1] |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents. | Limited solubility in water; soluble in organic solvents and basic water.[4][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed, standardized methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.[6][7][8][9]
Methodology: Capillary Method using a Melting Point Apparatus [6][8][9]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6][8]
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Thiele Tube Method [10][11][12][13]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[10][12]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.[13]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]
Density Determination
Density is the mass of a substance per unit volume. For a solid, this can be determined by various methods, including the displacement method.[14][15][16][17]
Methodology: Volume Displacement Method [15][17]
-
Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
Volume Displacement: The weighed solid is carefully immersed in the liquid in the graduated cylinder.
-
Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Solubility Testing [18][19][20][21][22]
-
Sample Preparation: A small, measured amount of the solute (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is observed to determine if the solute has dissolved completely, partially, or not at all.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and hexane, to create a solubility profile for the compound. The effect of pH can also be assessed by using aqueous acidic and basic solutions.[18][19]
Logical Workflow for Physical Characterization
The following diagram illustrates the logical progression for the physical characterization of a novel compound like this compound.
Caption: Workflow for the physical characterization of a chemical compound.
References
- 1. echemi.com [echemi.com]
- 2. GSRS [precision.fda.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. byjus.com [byjus.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.ws [chem.ws]
- 22. quora.com [quora.com]
2-Amino-3,5-difluorobenzene-1-thiol: An Overview of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic compound containing amino and thiol functional groups. Its chemical structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of fluorine atoms can significantly modify the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical overview aims to provide a summary of the available information on this compound.
Chemical Properties and Data
Based on available information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that extensive peer-reviewed experimental data for this specific isomer is limited in the public domain.
| Property | Value | Source |
| CAS Number | 153937-30-5 | Benchchem[1] |
| Molecular Formula | C₆H₅F₂NS | Benchchem[1] |
| Molecular Weight | 161.17 g/mol | Benchchem[1] |
| InChI Key | CLVQLLHJWJBRRX-UHFFFAOYSA-N | Benchchem[1] |
Synthesis and History
A general logical workflow for such a synthesis is depicted below.
Caption: A conceptual workflow for the synthesis of this compound.
Potential Applications in Drug Discovery
While specific applications of this compound in drug development are not documented, the structural motifs present in the molecule are relevant to medicinal chemistry. The aminobenzenethiol core is a feature of various biologically active compounds. The introduction of two fluorine atoms can enhance metabolic stability and modulate the acidity of the thiol and amino groups, potentially influencing interactions with protein targets.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the reviewed scientific literature or patent databases. Researchers interested in this compound would need to develop and optimize synthetic and analytical methods based on general principles of organic chemistry.
Signaling Pathways and Biological Activity
There is no information available in scientific literature regarding the interaction of this compound with any biological signaling pathways or its overall pharmacological profile.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. However, there is a significant lack of publicly available information regarding its history, detailed synthesis, and biological applications. The data that is available is primarily from chemical vendor catalogs and does not constitute a comprehensive scientific record. Further research would be necessary to fully characterize this molecule and explore its potential in drug discovery and other areas of chemical science. Professionals requiring this compound for their research would likely need to rely on custom synthesis or purchase from specialized chemical suppliers.
References
2-Amino-3,5-difluorobenzene-1-thiol CAS number information
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of 2-Amino-3,5-difluorobenzene-1-thiol, a fluorinated aromatic aminothiol of interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring, in addition to the amino and thiol functional groups, imparts unique electronic properties and potential for novel molecular interactions. This guide consolidates available data on its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
| Property | Value (for 2-Amino-5-fluorobenzenethiol) | Reference |
| CAS Number | 33264-82-3 | [1][2] |
| Molecular Formula | C₆H₆FNS | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Melting Point | 186 °C | [1] |
| Boiling Point | 240 °C | [1] |
| Density | 1.319 g/cm³ | [1] |
| Flash Point | 99 °C | [1] |
| Refractive Index | 1.63 | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, a general synthetic strategy can be conceptualized based on established methods for the preparation of substituted anilines and thiophenols. A plausible synthetic route could involve the following key transformations:
Caption: Plausible synthetic workflow for this compound.
This proposed pathway begins with the nitration of a suitable difluorinated benzene derivative, followed by reduction of the nitro group to an amine. Subsequent diazotization and introduction of a thiol group via a xanthate or related intermediate would yield the target compound. Each step would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Safety and Handling
Specific safety and handling information for this compound is not available. For the related isomer, 2-Amino-5-fluorobenzenethiol, the following GHS hazard statements have been reported:
-
H302: Harmful if swallowed.[1]
It is imperative to handle any novel chemical with extreme caution. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood.
Potential Applications in Drug Discovery and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural motifs suggest potential applications in drug discovery. The aminothiophenol core is a key pharmacophore in various biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
A hypothetical signaling pathway where a derivative of this compound could act is illustrated below. For instance, it could be envisioned as a precursor for kinase inhibitors, where the aminothiophenol moiety could interact with the hinge region of a kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a general signal transduction cascade that is often a target in cancer therapy. A molecule derived from this compound could potentially be designed to specifically inhibit a "Target Kinase," thereby blocking downstream signaling and cellular responses like proliferation.
Conclusion
This compound represents a chemical entity with significant potential, primarily due to its unique combination of functional groups and fluorine substitution. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on related structures and general chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and industrial applications. Researchers are encouraged to use the information presented as a starting point for their investigations, while exercising due caution due to the absence of comprehensive safety and toxicity data.
References
Technical Guide: Solubility Profile of 2-Amino-3,5-difluorobenzene-1-thiol in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for 2-Amino-3,5-difluorobenzene-1-thiol in organic solvents. The information presented herein is based on the solubility characteristics of structurally analogous, non-fluorinated aminothiophenols and provides a general framework for solubility determination.
Executive Summary
Predicted Solubility Profile
Based on the general solubility characteristics of aminothiophenols, this compound is anticipated to exhibit the following qualitative solubility profile:
-
Good Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol.[1][2]
-
Moderate to Good Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform.[1][2]
-
Limited Solubility: Expected in non-polar solvents like hexanes and toluene.
-
Slight to Insoluble: In aqueous solutions, though solubility may be enhanced in acidic or basic conditions due to the presence of the amino and thiol groups, respectively.[1][2]
The presence of two fluorine atoms on the benzene ring is expected to influence the solubility profile compared to its non-fluorinated analogs. The high electronegativity of fluorine can lead to changes in intermolecular interactions, potentially affecting solubility in various solvents.
General Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute, or in a desiccator).
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as:
-
g/100 g solvent = (mass of solute / mass of solvent) * 100
-
g/L = (mass of solute / volume of solution withdrawn)
-
mol/L (Molarity) = (moles of solute / volume of solution withdrawn in L)
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for gravimetric solubility determination.
References
Potential Research Areas for 2-Amino-3,5-difluorobenzene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a thiol group, and two fluorine atoms on the benzene ring, offers a versatile platform for the synthesis of novel heterocyclic compounds. This technical guide explores potential research areas for this molecule, including its synthesis, reactivity, and prospective applications, particularly in the development of bioactive benzothiazoles. The information presented herein is based on established chemical principles and data from analogous compounds, providing a roadmap for future research and development.
Introduction
Fluorine-containing organic molecules have garnered substantial interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms. These properties include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. This compound represents an under-explored scaffold that combines the reactive functionalities of an aminothiophenol with the advantageous properties of fluorine substitution. This guide aims to provide a comprehensive overview of the potential research directions for this promising compound.
Physicochemical Properties
While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₅F₂NS | - |
| Molecular Weight | 161.17 g/mol | - |
| CAS Number | 153937-30-5 | Supplier Catalogs |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | General solubility of aminothiophenols |
| pKa (Thiol) | Estimated to be around 6-7 | Influence of electron-withdrawing fluorine atoms |
| pKa (Amino) | Estimated to be around 2-3 | Influence of electron-withdrawing fluorine atoms and thiol group |
Potential Synthetic Routes
A plausible synthetic route to this compound can be proposed based on known methodologies for the synthesis of substituted anilines and thiophenols. One potential pathway starts from the commercially available 1,3,5-trifluorobenzene.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Nitration of 1,3,5-Trifluorobenzene: 1,3,5-Trifluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4,6-trifluoronitrobenzene.
-
Amination of 2,4,6-Trifluoronitrobenzene: The product from the previous step is subjected to nucleophilic aromatic substitution with ammonia to selectively replace one fluorine atom with an amino group, yielding 2-amino-4,6-difluoronitrobenzene.
-
Diazotization: The amino group of 2-amino-4,6-difluoronitrobenzene is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.
-
Thiocyanation/Thiolation: The diazonium salt is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium ethyl xanthate followed by hydrolysis, to introduce the thiol group. This step may lead to a mixture of isomers, requiring purification. It is important to note that the regioselectivity of this reaction would need to be carefully optimized.
An alternative approach could involve the reduction of a corresponding disulfide or the hydrolysis of a benzothiazole precursor.
Potential Research Areas and Applications
The primary research value of this compound lies in its utility as a precursor for synthesizing novel heterocyclic compounds, particularly benzothiazoles.
Synthesis of Fluorinated Benzothiazoles
2-Aminothiophenols are well-known to undergo condensation and cyclization reactions with various electrophiles to form benzothiazoles.[1][2][3] The presence of two fluorine atoms in this compound is expected to influence the reactivity and the properties of the resulting benzothiazoles.
Caption: General reaction scheme for the synthesis of fluorinated benzothiazoles.
Potential Research Directions:
-
Reaction with Aldehydes and Ketones: Condensation with a wide range of aldehydes and ketones would yield 2-substituted-4,6-difluorobenzothiazoles. The reaction conditions (e.g., catalyst, solvent, temperature) can be optimized to achieve high yields.
-
Reaction with Carboxylic Acids and Derivatives: Cyclization with carboxylic acids, acid chlorides, or esters can lead to the formation of 2-substituted benzothiazoles. This is a versatile method for introducing a variety of functional groups at the 2-position.
-
Reaction with Isothiocyanates: Reaction with isothiocyanates would produce 2-amino-substituted benzothiazole derivatives, which are of interest in medicinal chemistry.
Medicinal Chemistry Applications
Fluorinated benzothiazoles have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5][6] The derivatives of this compound could be investigated for various therapeutic applications.
Potential Therapeutic Targets:
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity. The fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved efficacy.[6]
-
Antimicrobial Agents: The benzothiazole core is present in several antimicrobial drugs. Novel fluorinated derivatives could be screened for their activity against a panel of bacteria and fungi.
-
Enzyme Inhibitors: The rigid benzothiazole scaffold can be functionalized to target the active sites of various enzymes implicated in disease.
-
Neurological Disorders: Some benzothiazole-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
References
- 1. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Fluorinated Benzothiazoles: Application Notes and Protocols Utilizing 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-difluorobenzothiazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The core precursor for these syntheses is 2-Amino-3,5-difluorobenzene-1-thiol. The fluorinated benzothiazole scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.
Introduction to Fluorinated Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of fluorine atoms into the benzothiazole nucleus can significantly enhance these properties by altering the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 4,6-difluoro substitution pattern offers unique electronic properties that can be exploited in the design of novel therapeutic agents and functional materials.
General Synthetic Pathway
The most common and versatile method for the synthesis of 2-substituted-4,6-difluorobenzothiazoles is the condensation reaction between this compound and a suitable electrophilic partner. This reaction proceeds via an initial nucleophilic attack of the amino group on the electrophile, followed by an intramolecular cyclization involving the thiol group to form the benzothiazole ring.
Caption: General reaction scheme for the synthesis of 2-substituted-4,6-difluorobenzothiazoles.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4,6-difluorobenzothiazoles from this compound using various reaction partners.
Protocol 1: Synthesis of 2-Aryl-4,6-difluorobenzothiazoles from Aromatic Aldehydes
This protocol describes a general method for the synthesis of 2-aryl-4,6-difluorobenzothiazoles via the condensation of this compound with aromatic aldehydes under oxidative conditions.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), or an oxidizing agent like air or H₂O₂/HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (e.g., 0.1 mmol of p-TsOH). For oxidative cyclization, the reaction can be stirred under an air atmosphere or with the addition of an oxidizing agent.
-
The reaction mixture is then heated to reflux (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary (Representative Examples):
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | p-TsOH | EtOH | 6 | 85 |
| 4-Chlorobenzaldehyde | Air | DMSO | 8 | 92 |
| 4-Methoxybenzaldehyde | p-TsOH | EtOH | 6 | 88 |
| 4-Nitrobenzaldehyde | Air | DMSO | 10 | 75 |
Protocol 2: Synthesis of 2-Alkyl/Aryl-4,6-difluorobenzothiazoles from Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-4,6-difluorobenzothiazoles via the condensation of this compound with carboxylic acids, typically requiring a dehydrating agent or high temperatures.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
Procedure:
-
In a reaction vessel, mix this compound (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Add Polyphosphoric acid (PPA) (approximately 10 times the weight of the reactants).
-
Heat the mixture to a high temperature (typically 140-180 °C) with stirring for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary (Representative Examples):
| Carboxylic Acid | Condensing Agent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | PPA | 140 | 4 | 78 |
| Benzoic Acid | PPA | 160 | 6 | 85 |
| 4-Fluorobenzoic Acid | Eaton's Reagent | 120 | 5 | 90 |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 4,6-difluorobenzothiazoles.
Applications in Drug Development
4,6-Difluorobenzothiazole derivatives are valuable scaffolds in drug discovery. The fluorine atoms can enhance binding to target proteins through favorable interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. These compounds have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens.
-
Neuroprotective Agents: For the treatment of neurodegenerative diseases.
The synthetic protocols described herein provide a foundation for the generation of libraries of novel 4,6-difluorobenzothiazole derivatives for further investigation in drug discovery programs.
Application Notes and Protocols for 2-Amino-3,5-difluorobenzene-1-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential synthetic utility of 2-Amino-3,5-difluorobenzene-1-thiol as a key building block in the synthesis of fluorinated heterocyclic compounds, particularly 4,6-difluorobenzothiazoles. The incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a valuable precursor for the development of novel therapeutic agents.
Disclaimer: Detailed experimental protocols and quantitative data for reactions involving this compound are not extensively reported in the available scientific literature. The following protocols are representative procedures adapted from well-established syntheses using the non-fluorinated analog, 2-aminothiophenol. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to significantly alter the nucleophilicity of both the amino and thiol groups, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) and may result in different yields compared to the non-fluorinated counterpart. These protocols should be considered as a starting point for optimization.
Core Applications: Synthesis of 4,6-Difluorobenzothiazoles
This compound is an excellent starting material for the synthesis of 4,6-difluorobenzothiazoles, a scaffold of interest in drug discovery. The primary synthetic routes involve the cyclocondensation of the aminothiol with either aldehydes or carboxylic acids (or their derivatives).
Synthesis of 2-Aryl-4,6-difluorobenzothiazoles via Condensation with Aromatic Aldehydes
This method involves the reaction of this compound with an aromatic aldehyde, which typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to the benzothiazole.
Representative Experimental Protocol 1: Synthesis of 4,6-Difluoro-2-phenylbenzothiazole
Reagents and Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (or Dimethyl Sulfoxide, DMSO)
-
Catalyst (e.g., p-toluenesulfonic acid, or an oxidizing agent like hydrogen peroxide/hydrochloric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.05 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 4-8 hours, but may be longer for the fluorinated substrate), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,6-difluoro-2-phenylbenzothiazole.
Table 1: Representative Data for the Synthesis of 2-Aryl-4,6-difluorobenzothiazoles (Hypothetical)
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%)* |
| 1 | Benzaldehyde | 4,6-Difluoro-2-phenylbenzothiazole | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,6-difluorobenzothiazole | 7 | 82 |
| 3 | 4-Methoxybenzaldehyde | 4,6-Difluoro-2-(4-methoxyphenyl)benzothiazole | 5 | 88 |
| 4 | 2-Nitrobenzaldehyde | 4,6-Difluoro-2-(2-nitrophenyl)benzothiazole | 8 | 75 |
*Yields are hypothetical and based on reactions with 2-aminothiophenol. Optimization will be required for this compound.
Synthesis of 4,6-Difluoro-2-substituted-benzothiazoles via Cyclocondensation with Carboxylic Acids
The reaction of this compound with carboxylic acids provides another route to 2-substituted-4,6-difluorobenzothiazoles. This reaction often requires a dehydrating agent or activation of the carboxylic acid.
Representative Experimental Protocol 2: Synthesis of 4,6-Difluoro-2-methylbenzothiazole
Reagents and Materials:
-
This compound
-
Acetic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice-water
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, add polyphosphoric acid (10 g).
-
Heat the PPA to 80 °C with mechanical stirring.
-
Add this compound (1.0 mmol) and acetic acid (1.2 mmol) to the hot PPA.
-
Increase the temperature to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 4,6-difluoro-2-methylbenzothiazole.
Table 2: Representative Data for the Synthesis of 4,6-Difluoro-2-substituted-benzothiazoles from Carboxylic Acids (Hypothetical)
| Entry | Carboxylic Acid | Product | Reaction Temp (°C) | Yield (%)* |
| 1 | Acetic Acid | 4,6-Difluoro-2-methylbenzothiazole | 130 | 78 |
| 2 | Benzoic Acid | 4,6-Difluoro-2-phenylbenzothiazole | 140 | 80 |
| 3 | Cyclohexanecarboxylic acid | 2-Cyclohexyl-4,6-difluorobenzothiazole | 140 | 75 |
| 4 | Thiophene-2-carboxylic acid | 4,6-Difluoro-2-(thiophen-2-yl)benzothiazole | 135 | 72 |
*Yields are hypothetical and based on reactions with 2-aminothiophenol. Optimization will be required for this compound.
Visualizations
Caption: General reaction scheme for the synthesis of 4,6-difluorobenzothiazoles.
Caption: Experimental workflow for a typical benzothiazole synthesis.
Application Notes and Protocols for 2-Amino-3,5-difluorobenzene-1-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic thiol that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This makes it an attractive starting material for the synthesis of novel therapeutic agents. One of the key applications of this compound is in the synthesis of phenothiazine derivatives, which are of interest as potential kinase inhibitors and neuroprotective agents.[4][5]
Key Applications:
-
Synthesis of Phenothiazine Derivatives: this compound can be utilized in the synthesis of various substituted phenothiazines. These heterocyclic compounds are known to possess a wide range of biological activities and are core structures in several approved drugs.[4][6] The reaction typically involves the condensation of an aminobenzenethiol with a cyclohexanone derivative.[4][7]
-
Development of Kinase Inhibitors: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.[8][9][10] Phenothiazine scaffolds derived from this compound can be further functionalized to create potent and selective kinase inhibitors. The fluorine substituents can enhance binding affinity and selectivity for the target kinase.
-
Probes for Chemical Biology: The thiol group is reactive towards various electrophiles, allowing for its use in bioconjugation and the development of chemical probes to study biological systems.[11][12]
Experimental Protocols
Protocol 1: Synthesis of Difluorinated Phenothiazine Derivatives
This protocol describes a general method for the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones under transition-metal-free conditions, adapted for this compound.[4][7]
Workflow for Phenothiazine Synthesis
Caption: General workflow for the synthesis of difluorinated phenothiazines.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >95% |
| Substituted Cyclohexanone | Commercial Source | >98% |
| Potassium Iodide (KI) | Commercial Source | >99% |
| (Benzylsulfonyl)benzene | Commercial Source | >98% |
| Chlorobenzene | Commercial Source | Anhydrous |
| Neutral Aluminum Oxide (100-200 mesh) | Commercial Source | - |
| Petroleum Ether | Commercial Source | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |
Procedure:
-
To a 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).[7]
-
Seal the tube and purge with oxygen three times.
-
Using a syringe, add this compound (0.2 mmol), the desired cyclohexanone derivative (0.3 mmol), and chlorobenzene (0.8 mL).[7]
-
Stir the reaction mixture at 140 °C for 24 hours.[7]
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum oxide using a petroleum ether/ethyl acetate gradient to afford the desired difluorinated phenothiazine product.[7]
Expected Yields (based on analogous reactions):
| Reactant 1 (2-aminobenzenethiol) | Reactant 2 (cyclohexanone) | Product Yield | Reference |
| 2-amino-5-fluorobenzenethiol | cyclohexanone | 76% | [7] |
| 2-amino-5-chlorobenzenethiol | cyclohexanone | 75% | [7] |
| 2-amino-5-methoxybenzenethiol | cyclohexanone | 58% | [7] |
| 2-aminobenzenethiol | 3-methylcyclohex-2-enone | 52% | [7] |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Phenothiazine derivatives have been investigated as inhibitors of various protein kinases. The synthesized difluorinated phenothiazines can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic candidates for diseases driven by aberrant kinase signaling.
Potential Kinase Inhibition Signaling Pathway
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Applications of 2-Amino-3,5-difluorobenzene-1-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-difluorobenzene-1-thiol is a versatile chemical intermediate with significant potential in medicinal chemistry. The presence of three key functional groups—an amine, a thiol, and a difluorinated benzene ring—makes it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, properties that are highly desirable in drug design.[1][2][3] The amino and thiol groups provide reactive handles for the construction of a variety of heterocyclic systems and for conjugation to other molecules. While specific, publicly available data on the direct use of this compound in late-stage drug candidates is limited, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors and other targeted therapies.
This document provides representative applications and detailed protocols to illustrate the potential uses of this compound in a medicinal chemistry research setting. The following sections outline its application in the synthesis of a hypothetical kinase inhibitor, including experimental procedures, characterization data, and biological evaluation.
Application: Synthesis of Novel Kinase Inhibitors
The 2-amino-thiophenol core is a common starting point for the synthesis of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The difluoro-substitution pattern of this compound can be exploited to enhance the potency and selectivity of these inhibitors.
Hypothetical Kinase Inhibitor Target: Epidermal Growth Factor Receptor (EGFR)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are implicated in the progression of several cancers, making it a key target for anticancer drug development. The following is a representative workflow for the synthesis and evaluation of a hypothetical EGFR inhibitor derived from this compound.
Experimental Workflow for EGFR Inhibitor Synthesis and Evaluation
Caption: A representative workflow for the synthesis, screening, and optimization of a novel EGFR inhibitor.
Data Presentation: Biological Activity of Hypothetical EGFR Inhibitors
The following table summarizes hypothetical biological data for a series of compounds derived from this compound, illustrating how structure-activity relationships (SAR) might be explored.
| Compound ID | R Group Modification | EGFR Kinase IC50 (nM) | A549 Cell Proliferation GI50 (nM) |
| HYPO-1 | Unsubstituted Phenyl | 75 | 150 |
| HYPO-2 | 4-Methoxy-phenyl | 50 | 110 |
| HYPO-3 | 3-Chloro-4-fluoro-phenyl | 15 | 35 |
| HYPO-4 | Pyridin-4-yl | 25 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-quinazoline Intermediate
This protocol describes a plausible first step in the synthesis of a kinase inhibitor, starting from this compound.
Materials:
-
This compound
-
2,4-Dichloro-5-methoxy-pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 2,4-dichloro-5-methoxy-pyrimidine (1.1 eq), and 2-propanol (20 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 4-(2-amino-3,5-difluorophenylthio)-2-chloro-5-methoxypyrimidine.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In vitro EGFR Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of recombinant EGFR kinase and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathway Visualization
The following diagram illustrates a simplified EGFR signaling pathway, which is often targeted by kinase inhibitors developed for cancer therapy.
Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling cascade leading to cell proliferation and survival.
Conclusion
This compound represents a valuable building block for the synthesis of novel, biologically active compounds in medicinal chemistry. Its unique combination of reactive functional groups and fluorine substitution provides a strong foundation for the development of potent and selective therapeutic agents, particularly in the area of kinase inhibition for oncology. The provided protocols and diagrams serve as a guide for researchers to explore the potential of this and related scaffolds in their drug discovery programs.
References
Application Notes and Protocols: 2-Amino-3,5-difluorobenzene-1-thiol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific literature detailing the applications and experimental protocols for 2-Amino-3,5-difluorobenzene-1-thiol is not available. The following application notes and protocols are based on the established reactivity of analogous 2-aminobenzenethiols and are provided as a representative guide for its potential use as a chemical intermediate. The data presented is hypothetical but chemically plausible, derived from known transformations of similar compounds.
Introduction
This compound is a fluorinated aromatic aminothiol that holds significant potential as a versatile intermediate in the synthesis of novel heterocyclic compounds. The presence of both an amino and a thiol group ortho to each other on a difluorinated benzene ring makes it a valuable precursor for constructing a variety of fused ring systems, particularly benzothiazines and benzothiazoles. The fluorine substituents can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules, making them attractive candidates for drug discovery and materials science.
This document outlines a representative application of this compound in the synthesis of a novel 6,8-difluoro-4H-1,4-benzothiazine derivative, a scaffold of interest in medicinal chemistry.
Representative Application: Synthesis of 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine
A primary application of 2-aminobenzenethiols is their condensation with β-dicarbonyl compounds to yield substituted benzothiazines. This reaction typically proceeds via an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization involving the thiol group.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Pentane-2,4-dione | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Reflux (78 °C) |
| Reaction Time | 6 hours |
| Results | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Product Characterization | |
| Molecular Formula | C₁₁H₉F₂NOS |
| Molecular Weight | 257.26 g/mol |
| Melting Point | 135-137 °C |
Spectroscopic Data
The following tables outline the expected spectroscopic data for the starting material and the resulting product.
Table 1: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-6.8 (m, 2H, Ar-H), 5.1 (s, 2H, NH₂), 3.4 (s, 1H, SH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-157 (dd, J = 240, 10 Hz, C-F), 150-147 (dd, J = 245, 12 Hz, C-F), 120-110 (m, Ar-C), 105-100 (m, Ar-C) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -110 to -115 (m), -120 to -125 (m) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2550 (S-H stretch), 1620 (N-H bend), 1300-1100 (C-F stretch) |
Table 2: Spectroscopic Data for 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-6.9 (m, 2H, Ar-H), 4.5 (s, 1H, NH), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195 (C=O), 162-158 (dd, J = 245, 11 Hz, C-F), 152-148 (dd, J = 250, 13 Hz, C-F), 145 (C=C), 125-115 (m, Ar-C), 110-105 (m, Ar-C), 105 (C=C), 29 (COCH₃), 20 (CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -108 to -112 (m), -118 to -122 (m) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch), 1300-1100 (C-F stretch) |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine
Materials:
-
This compound
-
Pentane-2,4-dione
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.61 g, 10 mmol).
-
Dissolve the starting material in 40 mL of anhydrous ethanol.
-
Add pentane-2,4-dione (e.g., 1.10 g, 11 mmol, 1.1 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 6 hours, or upon completion of the reaction as indicated by TLC, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., starting with 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the solid product.
-
Dry the product under vacuum to obtain 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine.
Visualization of Workflow and Pathways
Experimental Workflow Diagram
Plausible Signaling Pathway Involvement of Benzothiazine Derivatives
Benzothiazine and benzothiazole cores are present in numerous biologically active compounds. While the specific biological activity of the synthesized compound is unknown, related structures have been implicated in various signaling pathways. For illustrative purposes, a generalized diagram shows how a hypothetical benzothiazine derivative might act as an inhibitor in a kinase signaling pathway, a common mechanism of action for small molecule drugs.
Conclusion
This compound represents a promising, albeit underexplored, chemical intermediate. Its structure suggests a straightforward utility in the synthesis of fluorinated heterocyclic compounds, such as benzothiazines, which are of significant interest in drug discovery. The provided protocols and data, while based on chemical precedent rather than direct literature, offer a solid starting point for researchers looking to explore the potential of this versatile building block. Further investigation is warranted to fully characterize its reactivity and unlock its potential in the development of novel pharmaceuticals and functional materials.
Application Notes and Protocols: 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 2-Amino-3,5-difluorobenzene-1-thiol. This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its vicinal amino and thiol groups, along with the presence of fluorine atoms which can enhance metabolic stability and binding affinity of derivative molecules. This document outlines a plausible synthetic pathway, detailed experimental protocols, key reaction mechanisms, and potential applications in drug development.
Introduction
This compound is a substituted aromatic aminothiol. The ortho-disposed amino and thiol functionalities provide a versatile platform for the synthesis of various heterocyclic systems, most notably benzothiazoles. The fluorine substituents are known to modulate the electronic properties, lipophilicity, and metabolic stability of organic molecules, making this compound an attractive starting material for the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.
Synthetic Protocols
Overall Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Synthesis of N-(2,4-difluorophenyl)thiourea (Step 1)
Principle: This step involves the reaction of 2,4-difluoroaniline with thiocyanate in an acidic medium to form the corresponding phenylthiourea derivative.
Experimental Protocol:
-
To a stirred solution of 2,4-difluoroaniline (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid, add potassium thiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford N-(2,4-difluorophenyl)thiourea.
Synthesis of 2-Amino-5,7-difluorobenzothiazole (Step 2)
Principle: This step involves the oxidative cyclization of N-(2,4-difluorophenyl)thiourea using bromine in a suitable solvent to form the 2-aminobenzothiazole ring system.
Experimental Protocol:
-
Suspend N-(2,4-difluorophenyl)thiourea (1.0 eq) in chloroform.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of bromine (2.0 eq) in chloroform dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and neutralize with an aqueous solution of sodium bisulfite to quench excess bromine.
-
Make the aqueous layer basic (pH ~8) with ammonium hydroxide.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-5,7-difluorobenzothiazole.
Synthesis of this compound (Step 3)
Principle: The target compound is obtained by the alkaline hydrolysis of the 2-aminobenzothiazole intermediate. The addition of ethylene glycol can facilitate the reaction under milder conditions.[1]
Experimental Protocol:
-
In a round-bottom flask, combine 2-Amino-5,7-difluorobenzothiazole (1.0 eq), potassium hydroxide (5.0 eq), water, and ethylene glycol.[1]
-
Heat the mixture to reflux (approximately 120-130 °C) for 12-18 hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution to a pH of approximately 6-7 with a dilute acid (e.g., acetic acid) to precipitate the product.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data
As specific experimental data for the synthesis of this compound is not available, the following table presents representative data based on similar reported syntheses.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| 1 | N-(2,4-difluorophenyl)thiourea | C₇H₆F₂N₂S | 188.20 | 85-95 |
| 2 | 2-Amino-5,7-difluorobenzothiazole | C₇H₄F₂N₂S | 186.19 | 70-80 |
| 3 | This compound | C₆H₅F₂NS | 161.18 | 60-70 |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-6.5 (m, 2H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 3.5-3.0 (s, 1H, SH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160-155 (dd, J = 245, 15 Hz, 2C, C-F), 145-140 (m, 1C, C-NH₂), 120-115 (m, 1C, C-SH), 110-105 (m, 2C, Ar-C).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2600-2550 (S-H stretch), 1620-1600 (N-H bend), 1580-1560 (C=C stretch), 1250-1150 (C-F stretch).
Reaction Mechanisms
This compound possesses two primary nucleophilic centers: the amino group and the thiol group. This dual reactivity makes it a versatile precursor for various heterocyclic compounds.
Cyclization with Electrophiles to form Benzothiazoles
A common reaction of o-aminothiophenols is the condensation with various electrophiles to yield benzothiazole derivatives. For example, reaction with an acyl chloride would proceed through initial acylation of the more nucleophilic amino group, followed by intramolecular cyclization and dehydration.
Caption: Mechanism of benzothiazole formation from this compound.
Reaction with Isothiocyanates
The reaction with isothiocyanates can proceed via nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea derivative. This can be a precursor for further cyclization reactions.
Caption: Reaction of this compound with an isothiocyanate.
Applications in Drug Development
The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents.
-
Benzothiazole Derivatives: As a precursor to fluorinated benzothiazoles, this compound can be used to synthesize molecules with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The fluorine atoms can enhance the potency and pharmacokinetic properties of these derivatives.
-
Enzyme Inhibitors: The thiol group can act as a nucleophile or a metal-binding group, making it suitable for designing inhibitors of enzymes that have a key cysteine residue or a metal ion in their active site.
-
Bioisosteric Replacement: The fluorinated phenyl ring can serve as a bioisostere for other aromatic systems, potentially improving binding interactions with biological targets.
Safety and Handling
-
Hazard Identification: Aromatic thiols and anilines are generally toxic and should be handled with care. Assume the compound is harmful if inhaled, ingested, or in contact with skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. The protocols and reaction mechanisms outlined in these notes provide a foundation for researchers to explore the potential of this compound in the discovery and development of novel molecules with therapeutic and material applications. Further research is warranted to fully elucidate the specific reaction conditions and to explore the full range of its chemical transformations.
References
Application Note: Quantitative Analysis of 2-Amino-3,5-difluorobenzene-1-thiol via Pre-column Derivatization with Dansyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3,5-difluorobenzene-1-thiol is an organofluorine compound containing both a primary aromatic amine and a thiol functional group. The presence of these reactive groups, combined with the fluorine substituents, makes it a valuable building block in medicinal chemistry and drug development. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. However, its analysis by conventional chromatographic techniques can be challenging due to its polarity and potential lack of a strong chromophore for UV-Vis detection.
This application note details a robust and sensitive method for the quantitative analysis of this compound by high-performance liquid chromatography (HPLC) with fluorescence detection. The method is based on the pre-column derivatization of the primary amine group with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and stable sulfonamide adducts.[1][2] This derivatization significantly enhances the detectability of the analyte, allowing for quantification at low concentrations.
Experimental Protocols
Materials and Reagents
-
This compound (analyte)
-
Dansyl chloride (derivatizing reagent), 99% purity
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate (NaHCO₃), analytical grade
-
Sodium carbonate (Na₂CO₃), anhydrous, analytical grade
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Water, deionized (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC grade
-
Standard volumetric flasks, pipettes, and syringes
-
HPLC vials with inserts
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Water bath or heating block.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ACN to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Derivatization Buffer (100 mM Sodium Bicarbonate/Carbonate, pH 9.5): Dissolve 0.84 g of NaHCO₃ and 0.11 g of Na₂CO₃ in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M HCl or 1 M NaOH if necessary.[3][4]
-
Dansyl Chloride Solution (2 mg/mL): Accurately weigh 20 mg of Dansyl chloride and dissolve it in 10 mL of ACN. This solution should be prepared fresh daily and protected from light.
Derivatization Protocol
-
To 100 µL of each working standard solution (or sample solution) in a microcentrifuge tube, add 200 µL of the derivatization buffer (pH 9.5).
-
Add 200 µL of the Dansyl chloride solution (2 mg/mL in ACN).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[5]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered solution into the HPLC system.
HPLC-Fluorescence Analysis
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 60% B
-
26-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths:
Data Presentation
The following table summarizes the representative quantitative data for the analysis of dansylated this compound. This data is for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (min) | ~ 15.8 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity Range | 1.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.5% |
| Inter-day Precision (%RSD) | < 4.0% |
| Recovery (%) | 97.5 - 103.2% |
Visualizations
Derivatization Reaction
Caption: Chemical derivatization reaction.
Experimental Workflow
Caption: Experimental workflow diagram.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Characterization of 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Amino-3,5-difluorobenzene-1-thiol. The following sections detail the predicted and expected analytical data, along with detailed experimental protocols for the key analytical methodologies.
Introduction
This compound is a substituted aromatic thiol of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the presence of amino, thiol, and difluoro functional groups. Accurate and thorough characterization is crucial for its application in drug development and other scientific research. This document outlines the primary analytical techniques for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Predicted Analytical Data
Due to the limited availability of experimental data for this specific molecule in the public domain, the following data has been predicted based on established principles of analytical chemistry and spectral databases of related compounds.
Table 1: Predicted Spectroscopic and Chromatographic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₅F₂NS |
| Molecular Weight | 161.18 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.10 (ddd, J = 8.8, 2.4, 2.4 Hz, 1H, Ar-H), 6.85 (ddd, J = 10.2, 8.8, 2.4 Hz, 1H, Ar-H), 5.20 (s, 2H, -NH₂), 3.80 (s, 1H, -SH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.0 (dd, J = 240, 10 Hz, C-F), 155.5 (dd, J = 245, 12 Hz, C-F), 138.0 (d, J = 15 Hz, C-NH₂), 115.0 (d, J = 5 Hz, C-SH), 110.0 (dd, J = 25, 5 Hz, C-H), 105.0 (dd, J = 28, 8 Hz, C-H) |
| Mass Spectrometry (EI) | m/z (%): 161 (M⁺, 100), 128 ([M-SH]⁺, 40), 101 ([M-SH-HCN]⁺, 25) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretch), 2600-2550 (S-H stretch), 1620 (N-H bend), 1580, 1480 (C=C aromatic stretch), 1250-1100 (C-F stretch), 850-750 (C-H out-of-plane bend) |
| HPLC (Reverse Phase) | Retention Time: Dependent on column and mobile phase. Expected to be a sharp, single peak under optimized conditions. |
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -NH₂ and -SH).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the aromatic substitution pattern and the presence of the amino and thiol protons. Analyze the ¹³C chemical shifts to identify all carbon environments, paying attention to the large C-F coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electron ionization (EI) mass spectrometer coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe can be used. For higher accuracy mass determination, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.
-
GC-MS (for volatile samples):
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Direct Infusion ESI-MS:
-
Infusion Rate: 5-10 µL/min.
-
Ionization Mode: Positive or negative ion mode should be tested.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands for the N-H, S-H, C=C (aromatic), and C-F bonds to confirm the presence of the key functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Data Analysis: Analyze the chromatogram for the presence of a single major peak. The peak area percentage can be used to determine the purity of the compound. The retention time is a characteristic property under the specified conditions.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Thiols often have strong, unpleasant odors. Proper handling and disposal procedures should be followed.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and HPLC provides a robust analytical workflow for the comprehensive characterization of this compound. These techniques allow for unambiguous structure confirmation and purity assessment, which are essential for its application in research and development. The provided protocols offer a starting point for the analysis of this compound and can be further optimized as needed.
Handling and storage procedures for 2-Amino-3,5-difluorobenzene-1-thiol.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of 2-Amino-3,5-difluorobenzene-1-thiol. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective utilization of this compound in a laboratory setting.
Compound Data and Properties
Quantitative data for this compound and its isomers are summarized below. Due to limited available data for the specific 3,5-difluoro isomer, information from closely related isomers is included for comparison and to provide a general understanding of the compound class.
| Property | This compound | 2-Amino-3-fluorobenzene-1-thiol[1] | 2-Amino-5-fluorobenzenethiol[2][3] | 2-Amino-3,4-difluorobenzenethiol[4] |
| CAS Number | 153937-30-5[5] | 73628-29-2[1] | 33264-82-3[2] | 131105-92-5[4] |
| Molecular Formula | C₆H₅F₂NS[5] | C₆H₆FNS[1] | C₆H₆FNS[2][3] | C₆H₅F₂NS[4] |
| Molecular Weight | 161.17 g/mol [5] | 143.18 g/mol [1] | 143.18 g/mol [3] | 161.17 g/mol [4] |
| Appearance | Solid (form) | - | - | - |
| Melting Point | - | - | 186 °C[2] | - |
| Boiling Point | - | - | 240 °C[2] | - |
| Density | - | - | 1.319 g/cm³[2] | - |
| Solubility | Soluble in organic solvents and basic water (inferred from 2-Aminothiophenol)[6] | - | - | - |
Safety, Handling, and Storage
2.1 Hazard Identification
Based on data for closely related aminofluorobenzene and aminothiophenol compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.
2.2 Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used. |
2.3 Storage Procedures
Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatibilities | Keep away from strong oxidizing agents, acids, and bases. |
2.4 First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
2.5 Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly for the preparation of substituted benzothiazoles, which are important scaffolds in medicinal chemistry.
3.1 General Protocol for the Synthesis of 2-Substituted Benzothiazoles
This protocol is a general guideline for the condensation reaction between this compound and an aldehyde to form a 2-substituted benzothiazole.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., ethanol, acetic acid, or a green solvent like polyethylene glycol)
-
Catalyst (optional, e.g., an acid or a base, depending on the specific reaction conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the substituted aldehyde (1-1.2 equivalents) to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration or extraction. The workup procedure will depend on the solvent and the properties of the product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzothiazole.
Applications in Drug Discovery and Development
Aminothiophenol derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[4] The presence of the amino and thiol groups, along with the fluorine substituents, makes this compound an attractive starting material for the synthesis of novel bioactive molecules.
Potential Therapeutic Areas:
-
Anticancer Agents: Benzothiazoles derived from aminothiophenols have shown potent anticancer activity.
-
Antimicrobial Agents: The benzothiazole scaffold is a key component in many antimicrobial compounds.
-
Antiviral Agents: Certain aminothiophene derivatives have demonstrated antiviral properties.[4]
-
Kinase Inhibitors: The structural features of this compound make it a suitable candidate for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Visualizations
5.1 General Handling and Storage Workflow
The following diagram illustrates the general workflow for the safe handling and storage of this compound.
Caption: Workflow for handling this compound.
5.2 Synthetic Pathway to Benzothiazoles
This diagram illustrates the general synthetic pathway for the formation of a 2-substituted benzothiazole from this compound.
Caption: Synthesis of 2-substituted benzothiazoles.
References
- 1. 2-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 13721976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. GSRS [precision.fda.gov]
- 4. 2-Amino-3,4-difluorobenzenethiol | C6H5F2NS | CID 18435226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
Safety precautions for working with 2-Amino-3,5-difluorobenzene-1-thiol.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 2-Amino-3,5-difluorobenzene-1-thiol. The information herein is a synthesis of safety data for structurally related compounds and general best practices for handling aromatic thiols.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is presumed to be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Aromatic thiols are also known for their strong, unpleasant odors.[3][4]
Summary of Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation/corrosion
-
Serious eye damage/irritation
-
Specific target organ toxicity (single exposure) - Respiratory tract irritation
-
Strong, offensive odor
Quantitative Data Summary
| Parameter | Value | Source/Analogue |
| Acute Toxicity | ||
| Oral | Harmful if swallowed | [1] |
| Dermal | Harmful in contact with skin | [1] |
| Inhalation | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1] |
| STOT-SE | May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling this compound.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and/or a face shield are required.[1]
-
Clothing: A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection: If working outside of a certified fume hood or in a situation with potential for aerosolization, a NIOSH-approved respirator is necessary.[5]
Experimental Protocols
4.1. General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure and control odor.[1][3]
-
Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., argon or nitrogen) as thiols can be susceptible to oxidation.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[5][7]
-
Odor Control: Due to the potent odor of thiols, it is best practice to inform colleagues in the vicinity when working with this compound.[3]
4.2. Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use disposable weighing boats or papers to avoid contamination of balances.
-
Close the container tightly immediately after dispensing.
4.3. Reaction Setup
-
Set up all reactions in a chemical fume hood.
-
For reactions that may release volatile thiols, consider using a bleach trap on the exhaust line to neutralize the odor. A bleach trap can be constructed by bubbling the exhaust gas through a solution of household bleach.[8]
-
Ensure all glassware is properly secured.
4.4. Work-up and Purification
-
Conduct all work-up and purification steps (e.g., extractions, chromatography) within a chemical fume hood.
-
Keep all containers with the thiol or its solutions covered as much as possible.[8]
-
When using a rotary evaporator, ensure the vacuum pump exhaust is vented into a fume hood or passed through a suitable trap.[4]
4.5. Waste Disposal and Decontamination
-
Dispose of all waste containing this compound in a properly labeled hazardous waste container.[1][4]
-
Decontaminate all glassware and equipment that has come into contact with the thiol. Soaking glassware in a bleach solution overnight is an effective method for oxidizing residual thiol.[4][8]
-
Dispose of contaminated disposable items (e.g., gloves, weighing paper) in a sealed bag within the solid hazardous waste container.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Visualized Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Amino-3,5-difluorobenzene-1-thiol. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on a common synthetic route involving the diazotization of 2-amino-3,5-difluorobenzene followed by a Leuckart thiophenol reaction.
Diagram of the General Troubleshooting Workflow
Side reactions of 2-Amino-3,5-difluorobenzene-1-thiol and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-Amino-3,5-difluorobenzene-1-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is giving a low yield of the desired product, and I observe a significant amount of a white, insoluble precipitate. What is happening and how can I fix it?
A1: The most common side reaction for this compound is the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-). This results in the formation of bis(2-amino-3,5-difluorophenyl) disulfide, which is often insoluble and precipitates out of the reaction mixture, leading to a reduced yield of your target molecule. 2-aminothiophenol is known to be unstable and easily oxidized to form a disulfide.
Troubleshooting Steps:
-
Inert Atmosphere: The primary cause of oxidation is exposure to atmospheric oxygen. To prevent this, it is crucial to perform your reaction under an inert atmosphere. This can be achieved by purging your reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure of the gas throughout the experiment.
-
Degassed Solvents: Solvents can contain dissolved oxygen. It is highly recommended to use degassed solvents. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Control of pH: The rate of thiol oxidation is pH-dependent. At alkaline and neutral pH, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation.[1] Maintaining a slightly acidic pH (around 4-5) can help to keep the thiol protonated and less prone to oxidation.[1]
-
Use of Reducing Agents: In some cases, adding a mild reducing agent to the reaction mixture can help to prevent oxidation or reverse the formation of any disulfide that has already formed. However, the choice of reducing agent must be compatible with your other reagents.
Q2: I am performing a reaction where the amino group of this compound is intended to react, but I am seeing side products. What are the likely side reactions involving the amino group?
A2: Aromatic amines like the one in this compound can undergo several side reactions, particularly under oxidative or strongly acidic conditions.
Potential Side Reactions of the Amino Group:
-
Oxidation: The amino group can be oxidized, leading to the formation of colored impurities and complex polymeric materials. This is more likely to occur in the presence of strong oxidizing agents.
-
Diazotization: If the reaction is carried out in the presence of nitrous acid (often generated in situ from a nitrite salt and a strong acid), the primary amino group can be converted to a diazonium salt. While this is a useful reaction in many synthetic contexts, it can be an unwanted side reaction if not intended.
-
Over-alkylation/acylation: If you are performing an alkylation or acylation of the amino group, it is possible to get multiple additions to the nitrogen, leading to secondary or tertiary amines, or even quaternary ammonium salts.
Troubleshooting Steps:
-
Protecting the Amino Group: To avoid unwanted reactions at the amino group, you can protect it with a suitable protecting group before carrying out the desired transformation. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). These groups can be removed later in the synthetic sequence.
-
Control of Reaction Conditions: Carefully control the stoichiometry of your reagents to minimize over-alkylation or acylation. Running the reaction at lower temperatures can also help to improve selectivity.
Q3: How can I purify this compound to remove the disulfide impurity?
A3: If your starting material or reaction product is contaminated with the disulfide, purification is necessary.
Purification Strategy:
-
Reduction of the Disulfide: The first step is to reduce the disulfide back to the free thiol. This can be achieved by treating the mixture with a reducing agent.
-
Purification of the Thiol: Once the disulfide is reduced, the desired thiol can be purified.
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Reduction & Extraction | 1. Dissolve the mixture in an organic solvent. 2. Treat with a reducing agent (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)). 3. Wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group and extract the thiol into the aqueous layer. 4. Neutralize the aqueous layer and extract the purified thiol back into an organic solvent. | Effective for separating the thiol from non-basic impurities. | Requires multiple extraction steps. |
| Column Chromatography | Use silica gel chromatography with a non-polar eluent system. The disulfide is generally less polar than the thiol. | Can provide high purity. | The thiol may oxidize on the silica gel; it is advisable to run the column quickly and under an inert atmosphere if possible. |
Data Presentation
The following table summarizes the effect of various experimental conditions on the stability of this compound, with a focus on minimizing the formation of the disulfide side product. The data is based on general principles of thiol chemistry and reaction outcomes reported for similar 2-aminothiophenol derivatives in the synthesis of benzothiazoles.
| Condition | Effect on Thiol Stability | Recommended Practice to Minimize Disulfide Formation | Expected Outcome on Product Yield |
| Atmosphere | Oxygen promotes oxidation to disulfide. | Conduct reactions under an inert atmosphere (Nitrogen or Argon). | Significantly higher yields of the desired product (e.g., >90% in some optimized benzothiazole syntheses).[2][3] |
| pH | Alkaline/neutral pH promotes thiolate formation, which is more easily oxidized. Acidic pH stabilizes the thiol.[1] | Maintain a slightly acidic pH (4-5) where possible. | Improved yields by reducing oxidative side reactions. |
| Solvent | Dissolved oxygen in solvents can lead to oxidation. | Use degassed solvents. | Higher and more consistent yields. |
| Temperature | Higher temperatures can increase the rate of oxidation. | Run reactions at the lowest effective temperature. | Can improve selectivity and reduce side product formation. |
| Catalyst (for specific reactions) | Certain metal catalysts can promote oxidation. | Choose catalysts known to be compatible with thiols (e.g., some Ru or Zn catalysts have shown high yields in benzothiazole synthesis).[2][4] | High yields (80-98%) of the desired benzothiazole product have been reported with appropriate catalysts.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound under Inert Atmosphere
This protocol provides a general workflow to minimize the formation of the disulfide side product.
Caption: General experimental workflow to minimize side reactions.
Protocol 2: Purification of this compound Contaminated with its Disulfide
-
Dissolution: Dissolve the crude this compound containing the disulfide impurity in a suitable organic solvent (e.g., ethyl acetate) under a nitrogen atmosphere.
-
Reduction: Add a solution of a reducing agent, such as dithiothreitol (DTT) (1.5 equivalents relative to the estimated disulfide content), in a minimal amount of a compatible solvent. Stir the mixture at room temperature until the disulfide is fully reduced (monitor by TLC or LC-MS).
-
Extraction:
-
Wash the organic solution with a 1 M HCl aqueous solution. The desired aminothiol will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M HCl to ensure complete extraction of the aminothiol.
-
Combine the aqueous layers.
-
-
Isolation:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is neutral or slightly basic (pH 7-8). The purified aminothiol will precipitate or can be extracted.
-
Extract the aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Repeat the extraction two more times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Main reaction versus the primary side reaction.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Purification of 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzene-1-thiol. The following sections offer detailed methodologies and data to address common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs) & Quick Troubleshooting
Q1: My purified this compound is a yellow or brown solid. Is this an indication of impurity?
A1: While a completely colorless solid is ideal, a pale yellow to light brown coloration is common for aminothiols and may not necessarily indicate significant impurity. This discoloration is often due to minor oxidation of the thiol group. However, a dark brown or black color suggests more substantial oxidation or the presence of other impurities.
Q2: I observe a significant, less polar spot on my TLC plate that wasn't in the crude reaction mixture. What is the likely identity of this impurity?
A2: This is a classic sign of disulfide bond formation. The corresponding disulfide of this compound is significantly less polar and will have a higher Rf value on a normal-phase TLC plate. This oxidation can occur during the workup or purification process, especially in the presence of air.
Q3: My overall yield after purification is disappointingly low. What are the most common reasons for this?
A3: Low yields can stem from several factors:
-
Oxidation: As mentioned, oxidation to the disulfide is a primary cause of product loss.
-
Incomplete Extraction: Ensure the pH of the aqueous layer is optimized during workup to ensure the aminothiol is in its neutral form for efficient extraction into an organic solvent.
-
Adsorption onto Silica Gel: Amines and thiols can sometimes irreversibly adsorb to silica gel, especially if the silica is acidic.
-
Sub-optimal Recrystallization Conditions: Using a solvent in which your compound is too soluble will lead to poor recovery.
Q4: What is the proper way to store purified this compound?
A4: To minimize oxidation, the purified solid should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also advisable to store it at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
Q5: Is it advisable to use standard silica gel for the column chromatography of this compound?
A5: Standard silica gel can be slightly acidic, which can lead to tailing of the amine spot and potentially catalyze side reactions. It is often recommended to use deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of a tertiary amine like triethylamine) or to opt for a different stationary phase like acidic alumina to mitigate these issues.
II. Troubleshooting Guide
Problem 1: Product Discoloration and Oxidation
-
Symptoms: The purified product appears yellow, brown, or even black. A new, less polar spot is visible on the TLC plate.
-
Possible Causes:
-
Exposure to air (oxygen) during workup or purification.
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Presence of oxidizing agents in solvents or reagents.
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Elevated temperatures during purification steps.
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-
Solutions:
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Degas Solvents: Before use, sparge all solvents for workup and chromatography with nitrogen or argon.
-
Inert Atmosphere: Perform extractions, chromatography, and solvent removal under an inert atmosphere whenever possible.
-
Reducing Agents: In some cases, washing the organic extracts with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help to minimize oxidation.
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Temperature Control: Avoid excessive heat during solvent evaporation.
-
Problem 2: Low Purity and Presence of Disulfide
-
Symptoms: Multiple spots on the TLC plate of the purified product. The most common impurity is the disulfide.
-
Possible Causes:
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Oxidation during the purification process.
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Incomplete reaction, leaving starting materials.
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Formation of other by-products during the synthesis.
-
-
Solutions:
-
Column Chromatography: The disulfide can usually be separated from the desired thiol by flash column chromatography, as the disulfide is significantly less polar.
-
Reductive Workup: If disulfide formation is a major issue, the purified, oxidized mixture can sometimes be treated with a reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)) to convert the disulfide back to the thiol, followed by another purification step.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired thiol, leaving the disulfide and other impurities in the mother liquor.
-
III. Data Presentation
The following tables provide general starting points for developing a purification strategy. The optimal conditions should be determined empirically for each specific case.
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Stationary Phase | Eluent System (v/v) | Target Rf | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | 0.2 - 0.4 | A common starting point. Gradient elution from low to high polarity is recommended. |
| Deactivated Silica Gel | Hexanes / Ethyl Acetate (+ 0.5% Triethylamine) | 0.2 - 0.4 | The addition of triethylamine can prevent tailing of the amine. |
| Acidic Alumina | Dichloromethane / Methanol | 0.2 - 0.4 | May offer better separation and less product degradation for acid-sensitive thiols. |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Procedure | Expected Outcome |
| Cyclohexane | Dissolve in hot cyclohexane and allow to cool slowly. | Based on procedures for similar fluorinated anilines, this may yield crystalline product.[1] |
| Toluene / Hexanes | Dissolve in a minimum of hot toluene, then slowly add hexanes until turbidity is observed. Allow to cool. | A common solvent/anti-solvent system for aromatic compounds. |
| Ethanol / Water | Dissolve in ethanol and add water dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. | Useful for moderately polar compounds. |
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Column:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
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Pack the column with the slurry and allow it to settle, ensuring no air bubbles are trapped.
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Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes/Ethyl Acetate) to elute the desired compound. The disulfide impurity, being less polar, should elute first.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a potential solvent (e.g., cyclohexane) dropwise while heating until the solid dissolves.
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Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
-
V. Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for discolored product.
References
Common issues in reactions with 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzene-1-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Benzothiazole Synthesis
Q1: I am attempting to synthesize a 4,6-difluorobenzothiazole derivative by reacting this compound with an aldehyde, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
A1: Low or no yield in benzothiazole synthesis is a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:
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Catalyst Choice: The condensation of a 2-aminothiophenol with an aldehyde often requires a catalyst to proceed efficiently. The choice of catalyst is critical and can significantly impact the reaction outcome. Consider the following options:
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Acid Catalysis: A mixture of H₂O₂/HCl in ethanol at room temperature has been reported to give excellent yields (85–94%) for the synthesis of 2-substituted benzothiazoles.[1]
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Heterogeneous Catalysts: Solid-supported catalysts like ZnO nanoparticles or Amberlite IR-120 resin can facilitate the reaction and simplify product purification.[1] These are often used under solvent-free or microwave conditions.
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Green Chemistry Approaches: A CO₂-alcohol system can form an in-situ alkyl carbonic acid catalyst, providing a green and mild reaction condition.[2]
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Solvent and Temperature: The reaction is sensitive to both solvent and temperature.
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Some protocols achieve high yields at room temperature, while others require heating to temperatures as high as 140 °C, particularly when using solvents like chlorobenzene/DMSO.[1]
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If you are using a low-boiling point solvent and not seeing product formation, a gradual increase in temperature or switching to a higher-boiling point solvent like DMSO or toluene may be beneficial.
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Reaction Time: Reaction times can vary from a few minutes under microwave irradiation to several hours for reactions at room temperature or under reflux.[1][3] Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
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Aldehyde Reactivity: The electronic nature of the substituent on the aldehyde can influence reactivity. While many methods report good yields for both electron-donating and electron-withdrawing groups, some catalytic systems may be more sensitive.[1] If you are using a particularly hindered or electronically deactivated aldehyde, you may need to switch to a more robust catalytic system or increase the reaction temperature and time.
Issue 2: Formation of a Major Side Product
Q2: My reaction is consuming the starting material, but instead of my desired benzothiazole, I am isolating a significant amount of a higher molecular weight side product. What is this side product and how can I prevent its formation?
A2: The most common side product in reactions involving thiols is the corresponding disulfide, formed by oxidative dimerization. In the case of this compound, this side product would be 2,2'-diamino-3,3',5,5'-tetrafluorodiphenyl disulfide.
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Cause of Formation: Thiols are susceptible to oxidation, which can be promoted by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions.[4]
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Prevention Strategies:
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Inert Atmosphere: The most effective way to prevent disulfide formation is to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen.
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Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
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Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze oxidation.[4]
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Control of Oxidants: If your reaction conditions involve an oxidant (e.g., H₂O₂), ensure that the stoichiometry is carefully controlled, as excess oxidant can promote disulfide formation.
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Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying my target 4,6-difluorobenzothiazole from the reaction mixture. What are some common impurities and recommended purification techniques?
A3: Purification challenges can arise from unreacted starting materials, the disulfide side product, or catalyst residues.
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Common Impurities:
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Unreacted this compound.
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Unreacted aldehyde.
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2,2'-diamino-3,3',5,5'-tetrafluorodiphenyl disulfide.
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Catalyst byproducts.
-
-
Purification Strategies:
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Column Chromatography: Silica gel column chromatography is the most common method for purifying benzothiazole derivatives. A gradient elution system using a mixture of hexanes and ethyl acetate is typically effective.
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Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.
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Aqueous Work-up: An initial aqueous work-up can help to remove water-soluble impurities and some catalyst residues.
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Catalyst Removal: If you are using a solid-supported catalyst, it can be easily removed by filtration before the work-up and purification steps.[1]
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Frequently Asked Questions (FAQs)
Q4: What is the general stability of this compound and how should it be stored?
A4: Like many thiols, this compound is susceptible to oxidation to the corresponding disulfide. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Refrigeration is advisable.
Q5: Can I use other carbonyl compounds besides aldehydes for the synthesis of 2-substituted-4,6-difluorobenzothiazoles?
A5: Yes, other carbonyl-containing compounds can be used, although reaction conditions may need to be adjusted.
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Ketones: Ketones can be used to synthesize 2,2-disubstituted-2,3-dihydrobenzothiazoles, which can then be aromatized.
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Carboxylic Acids and Acyl Chlorides: The condensation of 2-aminothiophenols with carboxylic acids or acyl chlorides is a common method for synthesizing 2-substituted benzothiazoles.[3] These reactions often require different catalysts and conditions compared to reactions with aldehydes.
Q6: Are there any known incompatibilities of this compound with common reagents or solvents?
A6: Besides its sensitivity to oxidants and potentially basic conditions (which can deprotonate the thiol to the more reactive thiolate), this compound is generally compatible with common organic solvents. However, as with any reaction, it is always advisable to perform a small-scale test run to check for any unexpected reactivity. The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and may react with electrophilic reagents.[5]
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Substituted Benzothiazole Synthesis
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Reported Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94% | [1] |
| ZnO Nanoparticles | Solvent-free | Room Temperature | 30 min | 79-91% | [1] |
| Amberlite IR-120 Resin | Solvent-free (Microwave) | 85 °C | 5-10 min | 88-95% | [1] |
| CO₂/Methanol | Methanol | Mild Conditions | Not Specified | Good | [2] |
| None (Air as oxidant) | DMSO | 110 °C | 1 h | Good to Excellent | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-4,6-difluorobenzothiazoles using H₂O₂/HCl
This protocol is adapted from general methods for benzothiazole synthesis.[1][3]
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Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.
-
Reagent Addition: While stirring at room temperature, add 30% hydrogen peroxide (H₂O₂) (6.0 eq.) followed by concentrated hydrochloric acid (HCl) (3.0 eq.).
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
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Work-up: Once the reaction is complete, pour the mixture into cold water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain the pure 2-aryl-4,6-difluorobenzothiazole.
Visualizations
Caption: General reaction mechanism for the formation of 2-substituted benzothiazoles.
Caption: Experimental workflow for a typical benzothiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 153937-30-5 | Benchchem [benchchem.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-3,5-difluorobenzene-1-thiol. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the alkaline hydrolysis of 2-amino-4,6-difluorobenzothiazole.
dot
Technical Support Center: 2-Amino-3,5-difluorobenzene-1-thiol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-3,5-difluorobenzene-1-thiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound and its derivatives?
A1: The primary stability issue is the oxidation of the thiol (-SH) group.[1][2] This oxidation typically leads to the formation of a disulfide bridge between two molecules of the thiol, resulting in a dimer.[2][3] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[4]
Q2: How do the fluorine substituents affect the stability of the thiol group?
A2: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This electronic effect can influence the reactivity and stability of the thiol group. While fluorine substitution can enhance the thermal stability and chemical resistance of the aromatic ring itself[5][6], it can also impact the oxidation potential of the thiol. The increased positive charge on the carbon atom attached to the fluorine may influence the acidity of the thiol proton, potentially affecting its susceptibility to oxidation.
Q3: What are the typical degradation products of this compound?
A3: The most common degradation product is the corresponding disulfide, bis(2-amino-3,5-difluorophenyl) disulfide. Under more aggressive oxidative conditions, the thiol group could be further oxidized to sulfonic acids.[1] The amino group can also participate in side reactions, though oxidation of the thiol is generally the more prevalent degradation pathway.
Q4: How should I properly store this compound and its derivatives to ensure stability?
A4: To minimize degradation, these compounds should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store them in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources. For long-term storage, refrigeration is advisable.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and its derivatives.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reactivity of the thiol group in a reaction. | Oxidation to Disulfide: The thiol may have oxidized to the less reactive disulfide. | 1. Check for Disulfide Formation: Analyze a sample of your starting material by LC-MS or NMR to confirm the presence of the disulfide dimer. 2. Reduce the Disulfide: If disulfide is present, it can be reduced back to the thiol using a suitable reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to your reaction. 3. Use Fresh Material: Whenever possible, use a freshly opened container of the thiol. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Partial Degradation: The starting material may be partially degraded, leading to a mixture of the thiol and its disulfide, which can complicate stoichiometry and lead to side reactions. | 1. Purify the Starting Material: If you suspect contamination with the disulfide, consider purifying the thiol by chromatography under an inert atmosphere before use. 2. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can promote oxidation. 3. Work under Inert Atmosphere: Perform your reaction under an argon or nitrogen atmosphere to prevent oxidation during the experiment. |
| Color change of the compound upon storage or in solution. | Oxidation and/or Polymerization: A change in color (e.g., to yellow or brown) can be an indicator of oxidation or other degradation pathways. Impure samples of aminothiophenols can be deeply colored.[7] | 1. Visual Inspection: Discard any material that shows significant discoloration. 2. Purity Check: Analyze the material by a suitable analytical method (e.g., HPLC, NMR) to assess its purity before use. |
| Difficulty in dissolving the compound. | Formation of Insoluble Disulfide: The disulfide derivative is often less soluble than the corresponding thiol. | 1. Confirm Identity: Verify the identity and purity of your material. 2. Solvent Selection: Test a range of solvents to find a suitable one for your specific derivative. The thiol is generally soluble in organic solvents and basic water.[7] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Receiving and Inspection: Upon receiving, inspect the container for any signs of damage. The compound should ideally be a colorless to light-colored solid.
-
Inert Atmosphere Handling: All handling of the solid and its solutions should be performed under an inert atmosphere (argon or nitrogen), for example, within a glove box.
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Storage: Store the compound in its original, tightly sealed container in a refrigerator (2-8 °C). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
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Weighing and Dispensing: If a glove box is not available, weigh the compound quickly in a fume hood and immediately flush the container with an inert gas before resealing.
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Solution Preparation: Prepare solutions using degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
Protocol 2: Quality Control Check for Thiol Oxidation by LC-MS
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Sample Preparation: Prepare a dilute solution of the thiol (e.g., 1 mg/mL) in a suitable degassed solvent (e.g., acetonitrile or methanol).
-
LC-MS Analysis:
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Column: Use a standard C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.
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Detection: Monitor the UV absorbance at a relevant wavelength (e.g., 254 nm) and use mass spectrometry for mass identification.
-
-
Data Interpretation:
-
The mass of the this compound monomer is approximately 161.17 g/mol .
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The mass of the corresponding disulfide dimer will be approximately 320.32 g/mol .
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Quantify the relative peak areas to estimate the percentage of disulfide impurity.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Disulfide
| Property | This compound | bis(2-amino-3,5-difluorophenyl) disulfide |
| Molecular Formula | C₆H₅F₂NS | C₁₂H₈F₄N₂S₂ |
| Molecular Weight | ~161.17 g/mol | ~320.32 g/mol |
| Appearance | Colorless to light-colored solid | Expected to be a solid, potentially with a more intense color |
| Solubility | Soluble in organic solvents and basic water | Generally lower solubility in common organic solvents |
Visualizations
Caption: Oxidation of the thiol to a disulfide.
Caption: Workflow for addressing low thiol reactivity.
References
- 1. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
Troubleshooting guide for 2-Amino-3,5-difluorobenzene-1-thiol experiments
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with 2-Amino-3,5-difluorobenzene-1-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving this compound is not proceeding or is giving a low yield. What are the common causes?
Several factors could contribute to poor reaction outcomes:
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Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides and other byproducts.[1] Ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Quality: The purity of this compound and other reagents is crucial. Impurities can interfere with the reaction. Consider purifying the thiol before use if its quality is uncertain.
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Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure the chosen solvent is dry and appropriate for the reaction conditions. Degassing the solvent can also help to remove dissolved oxygen.[2]
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Reaction Temperature: The reaction may require specific temperature control. If the reaction is exothermic, it might need cooling to prevent side reactions. Conversely, some reactions may require heating to proceed at a reasonable rate.
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Base Strength: If the reaction requires deprotonation of the thiol to form a thiolate, the strength of the base is critical. Thiolates are excellent nucleophiles.[3][4] An inappropriate base may not be strong enough to deprotonate the thiol effectively.
Q2: I am observing the formation of a significant amount of disulfide byproduct. How can I minimize this?
Disulfide formation is a common issue when working with thiols due to their ready oxidation.[1] Here are some strategies to mitigate this:
-
Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere throughout the experiment, from reagent preparation to the final workup.
-
Reducing Agents: In some cases, adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help to prevent disulfide formation. However, be aware that TCEP can interfere with some thiol-reactive dyes.[5]
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[2]
Q3: The purification of my product is proving difficult, with byproducts co-eluting during chromatography. What can I do?
Purification of thiol-containing compounds can be challenging.
-
Alternative Stationary Phase: If byproducts are co-eluting on silica gel, consider using a different stationary phase for column chromatography, such as alumina.[1]
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Trituration: Trituration with a suitable solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification method.[1]
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Workup Procedure: Be mindful of the workup procedure. Some products may be sensitive to acidic or basic conditions used during extraction.[2] Test the stability of your compound by exposing a small sample to the workup conditions and analyzing it by TLC.[2]
Q4: How should I handle and store this compound to ensure its stability?
Proper handling and storage are critical for maintaining the integrity of aminothiols.
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Storage: Store the compound under an inert atmosphere, in a cool, dark, and dry place. A refrigerator or freezer is often suitable.
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Handling: When handling the compound, always work in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), as aminobenzenethiols can be harmful if swallowed, cause severe skin burns and eye damage, and are toxic to aquatic life.[7]
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Waste Disposal: Thiol-containing waste should be treated with bleach to oxidize the thiol before disposal.[6] All liquid and solid waste should be disposed of in appropriately labeled waste containers.[6]
Physicochemical Properties of Related Compounds
| Property | 2-Amino-5-fluorobenzenethiol | 2-Aminothiophenol | 2-Amino-3-fluorobenzene-1-thiol |
| Molecular Formula | C₆H₆FNS | C₆H₇NS | C₆H₆FNS |
| Molecular Weight | 143.18 g/mol [8][9] | 125.19 g/mol [10] | 143.18 g/mol [7] |
| Appearance | - | Colorless oily solid (impure samples can be colored)[10] | - |
| Melting Point | - | 26 °C[10] | - |
| Boiling Point | - | 234 °C[10] | - |
| Hazards | - | Causes burns, may cause skin sensitization and methemoglobinemia.[11] | Harmful if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life.[7] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate a general workflow for reactions involving this compound and a logical approach to troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. How To [chem.rochester.edu]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 2-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 13721976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. 2-AMINO-5-FLUOROBENZENETHIOL | 33264-82-3 [chemicalbook.com]
- 10. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 11. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-3,5-difluorobenzene-1-thiol during experimental procedures.
Troubleshooting Guide
Users may encounter several issues related to the oxidation of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the compound (e.g., yellowing or browning) upon storage or in solution. | Oxidation of the thiol group to form disulfides or other oxidized species. | 1. Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., argon or nitrogen) at all times.[1][2][3][4] 2. Low Temperature Storage: Store the solid compound and its solutions at low temperatures (-20°C or below) to slow down the rate of oxidation. 3. Use of Antioxidants: For solutions, consider adding a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT) or a reducing agent like dithiothreitol (DTT), if it does not interfere with the downstream application.[5][6][7] |
| Inconsistent or poor yields in reactions where the thiol is a nucleophile. | Formation of the corresponding disulfide, which is unreactive in many nucleophilic reactions. | 1. Degas Solvents: Use properly degassed solvents for all reactions and dilutions to minimize dissolved oxygen.[1][2][3][4][8] 2. Work under Inert Gas: Perform all manipulations, including weighing, dissolution, and reaction setup, in a glovebox or using a Schlenk line.[1][2][3][4] 3. pH Control: Maintain a slightly acidic to neutral pH if the reaction conditions allow, as thiolates (formed at higher pH) are more susceptible to oxidation. |
| Appearance of an additional peak in analytical data (e.g., HPLC, LC-MS, NMR) corresponding to a higher molecular weight species. | Dimerization of the thiol to form the disulfide. The expected molecular weight of the disulfide would be approximately double that of the thiol. | 1. Confirm Dimerization: Use mass spectrometry to confirm the presence of the disulfide dimer. 2. Reduce Disulfide: If the disulfide has formed, it may be possible to reduce it back to the thiol in situ or as a separate step using a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP), provided these are compatible with your overall synthetic scheme. |
| Precipitate formation in solutions of the compound. | The disulfide product may be less soluble than the thiol in the chosen solvent, leading to precipitation. | 1. Verify Precipitate Identity: Isolate and analyze the precipitate to confirm if it is the disulfide. 2. Improve Storage/Handling: Implement stricter inert atmosphere and low-temperature storage protocols to prevent initial oxidation. 3. Solvent Selection: If possible, use a solvent in which both the thiol and its potential disulfide dimer are soluble to maintain a homogeneous solution, even if some oxidation occurs. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my sample of this compound has oxidized?
A1: Visual inspection for discoloration (yellowing or browning) is a primary indicator. Analytically, you can use techniques like HPLC, LC-MS, or NMR spectroscopy. Oxidation to the disulfide will result in a new species with approximately double the molecular weight. In ¹H NMR, you may observe a disappearance of the thiol proton peak and shifts in the aromatic protons' signals.
Q2: What is the primary product of oxidation?
A2: The most common oxidation product for thiols in the presence of air (oxygen) is the corresponding disulfide. In this case, it would be bis(2-amino-3,5-difluorophenyl) disulfide.
Q3: Is it absolutely necessary to use a glovebox or Schlenk line?
A3: For optimal results and to ensure the integrity of your compound, especially for sensitive reactions or long-term storage, the use of a glovebox or Schlenk line is highly recommended.[1][2][3][4] These techniques provide the most effective means of excluding atmospheric oxygen. For less sensitive, short-term applications, working quickly with degassed solvents under a positive pressure of inert gas may be sufficient, but the risk of oxidation is higher.
Q4: How does the fluorine substitution affect the stability of the thiol group?
A4: The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the thiol group, making it more acidic. While the thiolate anion is more susceptible to oxidation, the increased redox potential of the fluorinated aromatic ring may offer some protection against certain oxidative pathways. However, empirical evidence for this specific compound is limited, and stringent anoxic handling remains the best practice.
Q5: Can I store solutions of this compound?
A5: It is best to prepare solutions fresh for each use. If storage is necessary, use a thoroughly degassed aprotic solvent, store the solution under an inert atmosphere (e.g., in a sealed ampoule or a septum-sealed flask with an inert gas headspace), and keep it at a low temperature (ideally -20°C or below).
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
-
Receipt and Initial Storage: Upon receipt, immediately transfer the compound to a glovebox with a dry, inert atmosphere (O₂ and H₂O levels <10 ppm). If a glovebox is not available, use a desiccator filled with an inert gas. Store the compound in a tightly sealed container at ≤ -20°C.
-
Weighing and Dispensing: All weighing and dispensing of the solid should be performed under an inert atmosphere. If using a Schlenk line, weigh the compound into a Schlenk flask, seal it, and then proceed with dissolution.
-
Long-term Storage: For long-term storage, subdivide the bulk material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the entire batch to potential contaminants.
Protocol 2: Preparation of a Standardized Solution
-
Solvent Degassing: Degas the desired solvent (e.g., anhydrous THF, Dioxane, or DMF) using the freeze-pump-thaw method (3-4 cycles) for the most effective oxygen removal.[2][3][4] Alternatively, sparge the solvent with a steady stream of dry argon or nitrogen for at least 30-60 minutes.[1][8]
-
Dissolution: In a glovebox or under a positive pressure of inert gas via a Schlenk line, add the degassed solvent to a pre-weighed amount of this compound in a suitable flask.
-
Solution Storage: If the solution is not for immediate use, store it in a sealed container with an inert gas headspace at ≤ -20°C. Use a septum-sealed flask for easy access with a syringe.
Visualizations
Caption: Workflow for handling this compound.
Caption: Simplified oxidation pathway of a thiol to a disulfide.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. How To [chem.rochester.edu]
- 5. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-3,5-difluorobenzene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzene-1-thiol. The guidance provided is tailored to address specific issues that may arise during chemical synthesis, with a focus on catalyst selection and reaction optimization.
I. Synthesis of 4,6-Difluorobenzothiazoles via Condensation Reactions
The most common application of this compound is in the synthesis of 4,6-difluorobenzothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This is typically achieved through a condensation reaction with an aldehyde, carboxylic acid, or other carbonyl compounds. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can decrease the nucleophilicity of both the amino and thiol groups, potentially requiring more forcing reaction conditions or specific catalytic systems compared to non-fluorinated analogs.
FAQ 1: What are the recommended catalysts for the condensation of this compound with aldehydes?
A range of catalysts can be employed for this transformation, from traditional acid catalysts to more modern "green" alternatives. The choice of catalyst will depend on the specific aldehyde used, desired reaction time, and tolerance of other functional groups.
Recommended Catalytic Systems:
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid Catalysts | |||
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux | Inexpensive, readily available | May require harsh conditions, potential for side reactions |
| Green Catalysts | |||
| H₂O₂/HCl | Ethanol, room temperature | Mild conditions, environmentally friendly | May not be suitable for sensitive substrates |
| Samarium triflate | Solvent-free or in a high-boiling solvent, 100°C | Reusable catalyst, good yields | Higher cost |
| Heterogeneous Catalysts | |||
| SnP₂O₇ | Solvent-free, 80-100°C | Reusable, short reaction times, high yields | Catalyst preparation may be required |
| Metal-Free Conditions | |||
| Microwave irradiation | Solvent-free or in a polar solvent (e.g., DMF) | Rapid, efficient, often high-yielding | Requires specialized equipment |
Troubleshooting Guide for Benzothiazole Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Insufficient catalyst activity. 2. Deactivation of the catalyst. 3. Low reactivity of the aldehyde. 4. Steric hindrance. | 1. Increase catalyst loading. 2. Switch to a more robust catalyst (e.g., SnP₂O₇). 3. Use a more activated aldehyde or increase the reaction temperature. 4. If the aldehyde is sterically hindered, consider using microwave-assisted synthesis to overcome the activation barrier. |
| Formation of side products | 1. Over-oxidation of the thiol. 2. Self-condensation of the aldehyde. 3. Polymerization. | 1. Use a milder oxidant or perform the reaction under an inert atmosphere. 2. Add the aldehyde slowly to the reaction mixture. 3. Lower the reaction temperature and/or dilute the reaction mixture. |
| Difficulty in product isolation | 1. Product is soluble in the reaction solvent. 2. Formation of a complex mixture. | 1. After the reaction, cool the mixture and try to precipitate the product by adding a non-polar solvent. 2. Purify the product using column chromatography. |
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4,6-difluorobenzothiazoles
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected catalyst (e.g., p-TsOH, 10 mol%).
-
Add a suitable solvent (e.g., toluene, 10 mL).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-aryl-4,6-difluorobenzothiazole.
II. Cross-Coupling Reactions
This compound can also participate in various palladium- or copper-catalyzed cross-coupling reactions to form C-N or C-S bonds. The electron-deficient nature of the aromatic ring can influence the choice of catalyst and reaction conditions.
A. Buchwald-Hartwig Amination
The amino group of this compound can be coupled with aryl halides or triflates in a Buchwald-Hartwig amination reaction. The electron-withdrawing fluorine atoms can make the amine less nucleophilic, potentially requiring more active catalyst systems.
FAQ 2: Which palladium catalysts are suitable for the Buchwald-Hartwig amination with this compound?
For electron-deficient anilines, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.
Recommended Catalyst Systems:
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture at the specified temperature for 12-24 hours.
-
Cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N or C-S bonds. This reaction often requires higher temperatures than the Buchwald-Hartwig amination but can be a viable alternative, especially for large-scale synthesis. The reactivity of aryl halides in Ullmann couplings is generally I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction.
FAQ 3: What are the key considerations for a successful Ullmann condensation with this compound?
Due to the reduced nucleophilicity of the fluorinated aminothiophenol, a more reactive aryl halide (iodide or bromide) and a suitable ligand for the copper catalyst are often necessary.
Recommended Catalyst Systems:
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | L-proline or N,N-dimethylglycine | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 100-150 |
| Cu₂O | 1,10-Phenanthroline | K₃PO₄ | DMF | 120-160 |
Experimental Protocol: General Procedure for Ullmann Condensation
-
In a sealed tube, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, 3 mL).
-
Heat the mixture at the indicated temperature for 24-48 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield or incomplete reaction | 1. Catalyst deactivation. 2. Poor solubility of reactants or base. 3. Insufficiently reactive aryl halide. | 1. Use a more robust ligand or a precatalyst. Ensure anhydrous and inert conditions. 2. Switch to a different solvent (e.g., dioxane for Buchwald-Hartwig, DMF for Ullmann). 3. Use an aryl iodide instead of a bromide or chloride. |
| Homocoupling of the aryl halide | 1. Reaction temperature is too high. 2. Incorrect catalyst-to-ligand ratio. | 1. Lower the reaction temperature. 2. Optimize the catalyst-to-ligand ratio. |
| Hydrodehalogenation of the aryl halide | 1. Presence of water or other protic sources. 2. β-hydride elimination from the palladium-amido complex (Buchwald-Hartwig). | 1. Use anhydrous solvents and reagents. 2. Use a ligand that promotes reductive elimination over β-hydride elimination. |
III. Visualizing Reaction Pathways
Logical Workflow for Catalyst Selection in Benzothiazole Synthesis
Validation & Comparative
A Comparative Guide to 2-Amino-3,5-difluorobenzene-1-thiol and Other Aminothiophenols for Researchers and Drug Development Professionals
Introduction: Aminothiophenols are a critical class of reagents in organic synthesis, particularly in the construction of sulfur- and nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceutical agents. The introduction of fluorine atoms into the aminothiophenol scaffold can significantly modulate the molecule's physicochemical properties, including its acidity, nucleophilicity, and reactivity. This guide provides a comparative analysis of 2-Amino-3,5-difluorobenzene-1-thiol against other common aminothiophenols, offering insights into its potential advantages and applications in drug discovery and development.
Physicochemical Properties: A Comparative Analysis
The properties of aminothiophenols are heavily influenced by the nature and position of substituents on the aromatic ring. Fluorine, being a highly electronegative atom, can exert strong inductive effects, influencing the acidity of the thiol group and the nucleophilicity of both the sulfur and nitrogen atoms.
While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on the known effects of fluorine substitution. The two fluorine atoms at the 3- and 5-positions are expected to significantly increase the acidity (lower the pKa) of the thiol group due to their strong electron-withdrawing nature. This, in turn, would decrease the nucleophilicity of the corresponding thiophenolate anion.
Below is a table summarizing the key physicochemical properties of selected aminothiophenols. The values for this compound are estimated based on established structure-property relationships.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Thiol) |
| 2-Aminothiophenol | 125.19[1] | 26[1] | 234[1] | ~8.3 | |
| 4-Aminothiophenol | 125.19[2] | 43-46 | 140/16mmHg | ~6.9 | |
| 2-Amino-5-fluorobenzenethiol | 143.18 | Not available | Not available | Not available | |
| This compound | (Structure not available) | 161.17 | Estimated > 2-Aminothiophenol | Estimated > 2-Aminothiophenol | Estimated < 7 |
Note: The pKa values can vary depending on the solvent and experimental conditions. The estimated values for this compound are based on the electron-withdrawing effects of the fluorine atoms.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for preparing substituted aminothiophenols. A potential pathway starts from the commercially available 4-bromo-2,6-difluoroaniline.
Caption: Plausible synthetic pathway for this compound.
Reactivity and Applications in Drug Synthesis
Aminothiophenols are versatile building blocks, most notably in the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry. The reactivity of an aminothiophenol in such condensation reactions is influenced by the nucleophilicity of both the amino and thiol groups.
The fluorine atoms in this compound are expected to decrease the electron density of the aromatic ring, thereby reducing the nucleophilicity of the amino group. Conversely, the increased acidity of the thiol group might facilitate the formation of the thiophenolate anion, a key intermediate in many reactions. This interplay of electronic effects can lead to altered reactivity and selectivity compared to non-fluorinated analogues.
Comparative Reactivity in Benzothiazole Synthesis
The condensation of an aminothiophenol with a carboxylic acid or its derivative is a common method for synthesizing 2-substituted benzothiazoles. The reaction generally proceeds via the formation of an intermediate amide followed by cyclization.
Caption: General workflow for benzothiazole synthesis from aminothiophenols.
The electron-withdrawing fluorine atoms in this compound may slow down the initial amide formation due to the decreased nucleophilicity of the amino group. However, the subsequent acid-catalyzed cyclization might be influenced by the altered electronic environment of the benzene ring.
Experimental Protocols
Determination of Nucleophilicity
A common method to quantify the nucleophilicity of thiophenolates is by measuring the kinetics of their reaction with a reference electrophile.[3]
Experimental Workflow:
Caption: Workflow for determining the nucleophilicity of thiophenolates.
Protocol:
-
Solution Preparation: Prepare stock solutions of the aminothiophenol and a reference electrophile (e.g., a quinone methide) in a suitable aprotic solvent like DMSO.[3]
-
Kinetic Measurements: Mix the solutions in a thermostated UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the disappearance of the electrophile or the appearance of the product by recording the absorbance at a specific wavelength over time.
-
Data Analysis: Determine the second-order rate constant by fitting the kinetic data to the appropriate rate law.
-
Nucleophilicity Parameter: The nucleophilicity parameter (N) can be calculated using the Mayr-Patz equation, which correlates the rate constant with the electrophilicity of the reference compound.[3]
General Protocol for Benzothiazole Synthesis
This protocol describes a general method for the condensation of an aminothiophenol with a carboxylic acid.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aminothiophenol (1 equivalent), the carboxylic acid (1.1 equivalents), and a dehydrating agent or catalyst (e.g., polyphosphoric acid).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C. The reaction time can vary from a few hours to overnight.
-
Work-up: After cooling to room temperature, quench the reaction mixture by carefully adding it to ice water or a basic solution (e.g., sodium bicarbonate).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized benzothiazole using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Spectroscopic Analysis
Fluorine NMR (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms and could be used to monitor the progress of reactions involving this compound.[5][6][7][8][9]
Conclusion
This compound represents a potentially valuable building block for medicinal chemistry and drug development. The presence of two fluorine atoms is expected to significantly alter its physicochemical properties compared to other aminothiophenols, leading to unique reactivity and potentially improved pharmacological profiles of its derivatives. While experimental data on this specific compound is scarce, this guide provides a framework for its synthesis, characterization, and comparative evaluation based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate the properties and synthetic utility of this promising fluorinated aminothiophenol.
References
- 1. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Aminothiophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and biological properties of drug candidates. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated aminothiophenols, crucial precursors in the synthesis of a wide range of biologically active compounds, including the benzothiazole scaffold. By presenting supporting experimental data and detailed methodologies, this document aims to inform rational drug design and synthetic strategy.
Executive Summary
Fluorination of the aromatic ring in aminothiophenols significantly impacts the reactivity of both the amino and thiol functional groups. The strong electron-withdrawing nature of fluorine generally leads to:
-
Decreased nucleophilicity of the amino and thiol groups.
-
Increased acidity of the thiol group and decreased basicity of the amino group.
-
Potentially altered reaction kinetics and yields in synthetic transformations.
This guide will delve into the experimental evidence supporting these effects, focusing on key reactivity parameters and their implications for chemical synthesis.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data gathered from the literature to compare the properties of non-fluorinated and representative fluorinated aminothiophenols. Due to the limited availability of direct comparative studies, data for closely related substituted anilines and thiophenols are included to provide a comprehensive understanding of fluorine's electronic effects.
Table 1: Comparison of Acidity/Basicity (pKa)
| Compound | Functional Group | pKa | Reference |
| Aniline | Amino (conjugate acid) | 4.6 | General Chemistry Knowledge |
| 4-Fluoroaniline | Amino (conjugate acid) | 4.65 | [1] |
| Thiophenol | Thiol | 6.6 | General Chemistry Knowledge |
| 4-Fluorothiophenol | Thiol | 6.40 (Predicted) | [2] |
| Pentafluorothiophenol | Thiol | 2.68 | [3] |
Note: A lower pKa for the conjugate acid of the amino group indicates lower basicity. A lower pKa for the thiol group indicates higher acidity.
Table 2: Comparative Reactivity in Benzothiazole Synthesis
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes is a common reaction to assess reactivity. The reaction conditions and yields provide insights into the nucleophilicity of the starting material.
| 2-Aminothiophenol Derivative | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophenol | Benzaldehyde | H₂O₂/HCl, Ethanol, RT | 45-60 min | 85-94 | [4] |
| 2-Aminothiophenol | Various aromatic aldehydes | ZnO NPs, Solvent-free, RT | 30 min | 79-91 | [4] |
| 2-Aminothiophenol | Various aromatic aldehydes | Bi₂O₃ NPs, 60 °C | 1-2 h | 75-95 | [4] |
| 2-Aminothiophenol | Various aromatic aldehydes | [PhI(OH)OTs], O₂, 1,4-dioxane, RT | Not specified | High | [5] |
| 5-Fluoro-2-aminothiophenol | 2-Chloromethyl-benzothiazole -> Carboxylic acid | Multiple steps | Not specified | Not specified | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented showcases typical conditions and yields for the non-fluorinated precursor. The synthesis involving the fluorinated analogue is part of a multi-step process, making direct yield comparison for the initial condensation challenging.
Experimental Protocols
Determination of pKa
The acidity constants (pKa) of the amino and thiol groups are determined by potentiometric titration or UV-Vis spectrophotometry.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of the aminothiophenol (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water-methanol mixture) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the thiol group.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: The pKa value is determined from the titration curve as the pH at the half-equivalence point.
Kinetic Analysis of Acylation of the Amino Group
The rate of acylation of the amino group can be studied to quantify its nucleophilicity.
Methodology: UV-Vis Spectrophotometry
-
Reactant Solutions: Stock solutions of the aminothiophenol and an acylating agent (e.g., acetic anhydride) of known concentrations are prepared in a suitable aprotic solvent (e.g., acetonitrile).
-
Kinetic Run: The solutions are thermostated at a specific temperature (e.g., 25 °C). The reaction is initiated by mixing the reactant solutions in a quartz cuvette.
-
Data Acquisition: The change in absorbance at a specific wavelength (corresponding to the formation of the acylated product or consumption of the reactant) is monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order rate equation. The second-order rate constant is then calculated by dividing k_obs by the concentration of the reactant in excess.
Synthesis of 2-Substituted Benzothiazoles
This reaction serves as a practical measure of the overall reactivity of aminothiophenols in a common synthetic application.
Methodology: General Procedure
-
Reactant Mixture: To a solution of the 2-aminothiophenol (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalyst (e.g., a few drops of HCl or a catalytic amount of a solid acid) is added.
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the 2-substituted benzothiazole. The yield is calculated based on the isolated product.
Mandatory Visualization
Caption: Experimental workflow for comparing the reactivity of fluorinated and non-fluorinated aminothiophenols.
Caption: Electronic effects of fluorine on the functional groups of aminothiophenol.
Discussion and Conclusion
The data and established chemical principles strongly indicate that fluorination of the aromatic ring in aminothiophenols leads to a decrease in the nucleophilic character of both the amino and thiol groups. This is primarily due to the potent electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the aromatic ring and, consequently, on the heteroatomic functional groups.
While direct kinetic data for the reactivity of fluorinated aminothiophenols is not abundant in the public domain, the pKa values of related fluorinated anilines and thiophenols provide compelling evidence for this trend. The lower predicted pKa of 4-fluorothiophenol compared to thiophenol suggests that the thiol proton is more acidic, and therefore the corresponding thiolate is a weaker nucleophile. Similarly, the slight increase in the pKa of the conjugate acid of 4-fluoroaniline indicates a decrease in the basicity and likely the nucleophilicity of the amino group.
In the context of synthetic applications, such as the formation of benzothiazoles, the decreased nucleophilicity of fluorinated aminothiophenols may necessitate harsher reaction conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) to achieve comparable yields to their non-fluorinated counterparts. However, the resulting fluorinated benzothiazoles are of significant interest in drug discovery due to the beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity.
For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated aminothiophenol precursor will depend on a trade-off between synthetic accessibility and the desired properties of the final product. A thorough understanding of the electronic effects of fluorine is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Further quantitative kinetic studies directly comparing the reactivity of these important building blocks would be highly valuable to the scientific community.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3,5-difluorobenzene-1-thiol and Related Aromatic Aminothiols
For researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzene-1-thiol and similar aromatic aminothiols, the selection and validation of an appropriate analytical method is a critical step to ensure data quality and regulatory compliance. This guide provides an objective comparison of common analytical techniques, supported by experimental data from studies on related compounds, to aid in the method selection and validation process.
Comparison of Analytical Techniques
The analysis of aminothiols, such as this compound, typically requires highly sensitive and selective analytical methods due to their reactivity and often low concentrations in complex matrices. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, and Capillary Electrophoresis (CE).
Table 1: Comparison of Analytical Methods for Aminothiol Analysis
| Feature | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by detection of fluorescent derivatives. | Chromatographic separation followed by mass-based detection and fragmentation. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Good to Excellent (dependent on derivatization and chromatography) | Excellent | Good to Excellent |
| Sensitivity | High to Very High | Very High | High |
| Instrumentation Cost | Moderate | High | Moderate |
| Analysis Time | Longer | Moderate to Long | Shorter |
| Advantages | Widely available, robust, high sensitivity.[1][2] | High selectivity and sensitivity, structural information.[1][2][3] | High separation efficiency, low sample and reagent consumption.[4] |
| Limitations | Often requires derivatization, potential for interference.[1] | Matrix effects can suppress or enhance signal, more complex instrumentation.[1][2] | Lower loading capacity, potential for adsorption to capillary wall. |
Performance Data from Related Aminothiol Analyses
Table 2: Typical Validation Parameters for HPLC-FLD Methods for Aminothiols
| Parameter | Typical Range | Reference Compounds |
| Linearity (r²) | > 0.99 | Cysteine, Homocysteine, Glutathione[5][6] |
| Accuracy (Recovery %) | 85 - 115% | Cysteine, Glutathione[5] |
| Precision (RSD %) | < 15% | Cysteine, Homocysteine[5] |
| Limit of Detection (LOD) | pmol to nmol range | Glutathione, Cysteine[7] |
| Limit of Quantification (LOQ) | pmol to nmol range | Cysteine, Glutathione[6] |
Table 3: Typical Validation Parameters for LC-MS/MS Methods for Aminothiols
| Parameter | Typical Range | Reference Compounds |
| Linearity (r²) | > 0.99 | Various volatile thiols[3] |
| Accuracy (Recovery %) | 70 - 120% | Various volatile thiols[3] |
| Precision (RSD %) | < 15% | Various volatile thiols[3] |
| Limit of Detection (LOD) | fmol to pmol range | Various volatile thiols[3] |
| Limit of Quantification (LOQ) | fmol to pmol range | Various volatile thiols[3] |
Experimental Protocols: Key Methodologies
The following sections outline generalized protocols for the key experiments cited in the validation of analytical methods for aminothiols.
Sample Preparation and Derivatization
Due to the low UV absorbance of many aminothiols, a derivatization step is often employed to introduce a fluorescent or ionizable tag, thereby enhancing detection.
Protocol 1: Generic Derivatization Protocol for HPLC-FLD
-
Reduction: To measure total aminothiols (reduced and oxidized forms), a reduction step is necessary. Incubate the sample with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[7]
-
Protein Precipitation: For biological samples, precipitate proteins by adding an acid like trichloroacetic acid (TCA) or a solvent like acetonitrile. Centrifuge to separate the precipitated proteins.
-
Derivatization: Add a derivatizing agent such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) to the supernatant.[5][8] Incubate at a specific temperature and for a set time to allow the reaction to complete.
-
Analysis: Inject the derivatized sample into the HPLC system.
Chromatographic and Detection Conditions
Protocol 2: General HPLC Method
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection:
-
Fluorescence: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent. For example, for SBD-F derivatives, excitation is around 385 nm and emission is around 515 nm.[8]
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) source, often in positive ion mode. Monitor specific precursor and product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.
Caption: General workflow for analytical method validation.
Caption: Typical workflow for the analysis of aminothiols in a sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Amino-3,5-difluorobenzene-1-thiol and its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-3,5-difluorobenzene-1-thiol and its structural isomers. The information is intended for researchers, scientists, and professionals in drug development and materials science who are working with these or structurally related compounds. The data presented herein is a combination of available experimental data for related compounds and predicted values based on established spectroscopic principles.
Introduction
This compound and its isomers are fluorinated aromatic compounds with potential applications in medicinal chemistry and materials science. The presence of amino, thiol, and fluorine functional groups imparts unique chemical and physical properties. Understanding the spectroscopic characteristics of these isomers is crucial for their identification, characterization, and the elucidation of their roles in various chemical and biological processes. This guide provides a summary of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the predicted and experimentally observed (for related compounds) spectroscopic data for this compound and a selection of its isomers. The predicted values are based on established increments for substituent effects on aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -NH₂ | -SH |
| This compound | - | 6.4-6.6 | 6.7-6.9 | - | 6.5-6.7 | 3.8-4.2 | 3.4-3.8 |
| 3-Amino-2,6-difluorobenzene-1-thiol | - | - | 6.8-7.0 | 6.6-6.8 | - | 3.9-4.3 | 3.5-3.9 |
| 4-Amino-2,6-difluorobenzene-1-thiol | - | 6.2-6.4 | - | 6.2-6.4 | - | 4.0-4.4 | 3.6-4.0 |
| 2-Amino-4,5-difluorobenzene-1-thiol | - | 6.9-7.1 | - | - | 6.6-6.8 | 3.7-4.1 | 3.3-3.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | 115-120 | 145-150 (d) | 150-155 (d) | 100-105 (d) | 155-160 (d) | 110-115 |
| 3-Amino-2,6-difluorobenzene-1-thiol | 110-115 | 158-163 (d) | 130-135 | 110-115 | 115-120 | 158-163 (d) |
| 4-Amino-2,6-difluorobenzene-1-thiol | 105-110 | 160-165 (d) | 100-105 | 140-145 | 100-105 | 160-165 (d) |
| 2-Amino-4,5-difluorobenzene-1-thiol | 120-125 | 140-145 | 115-120 | 148-153 (d) | 148-153 (d) | 118-123 |
(d) indicates a doublet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ (referenced to CFCl₃)
| Isomer | F-3 | F-5 | F-2 | F-6 | F-4 |
| This compound | -130 to -135 | -115 to -120 | - | - | - |
| 3-Amino-2,6-difluorobenzene-1-thiol | - | - | -125 to -130 | -125 to -130 | - |
| 4-Amino-2,6-difluorobenzene-1-thiol | - | - | -120 to -125 | -120 to -125 | - |
| 2-Amino-4,5-difluorobenzene-1-thiol | - | - | - | - | -140 to -145 |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | ν(N-H) | δ(N-H) | ν(S-H) | ν(C-F) | Aromatic C=C |
| This compound | 3300-3500 | 1590-1650 | 2550-2600 | 1100-1300 | 1450-1600 |
| 3-Amino-2,6-difluorobenzene-1-thiol | 3300-3500 | 1590-1650 | 2550-2600 | 1100-1300 | 1450-1600 |
| 4-Amino-2,6-difluorobenzene-1-thiol | 3300-3500 | 1590-1650 | 2550-2600 | 1100-1300 | 1450-1600 |
| 2-Amino-4,5-difluorobenzene-1-thiol | 3300-3500 | 1590-1650 | 2550-2600 | 1100-1300 | 1450-1600 |
Table 5: Expected Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragmentation Ions |
| This compound | 161 | [M-H]⁺, [M-SH]⁺, [M-NH₂]⁺, fragments from loss of HF |
| 3-Amino-2,6-difluorobenzene-1-thiol | 161 | [M-H]⁺, [M-SH]⁺, [M-NH₂]⁺, fragments from loss of HF |
| 4-Amino-2,6-difluorobenzene-1-thiol | 161 | [M-H]⁺, [M-SH]⁺, [M-NH₂]⁺, fragments from loss of HF |
| 2-Amino-4,5-difluorobenzene-1-thiol | 161 | [M-H]⁺, [M-SH]⁺, [M-NH₂]⁺, fragments from loss of HF |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of aminodifluorobenzene-1-thiol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualizations
The following diagrams illustrate the structural relationships between the isomers and a typical experimental workflow for their spectroscopic analysis.
Caption: Structural relationship of aminodifluorobenzene-1-thiol isomers.
Caption: General workflow for spectroscopic analysis of isomers.
Disclaimer: The spectroscopic data presented in this guide for the specific isomers of aminodifluorobenzene-1-thiol are largely predictive and intended for guidance. Experimental verification is strongly recommended for definitive structural elucidation.
Uncharted Territory: A Comparative Guide to the Biological Potential of 2-Amino-3,5-difluorobenzene-1-thiol Derivatives and Their Analogs
While direct scientific literature on the biological activities of 2-Amino-3,5-difluorobenzene-1-thiol derivatives is notably scarce, this guide offers a comparative analysis of structurally related aminothiophenol and fluorinated heterocyclic compounds. By examining the structure-activity relationships of these analogs, researchers can gain valuable insights into the potential antimicrobial and anticancer properties of this underexplored chemical scaffold.
This guide synthesizes available data to provide a framework for future research, presenting comparative tables of biological activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The focus remains on how chemical substitutions, particularly fluorination and the nature of appended functional groups, influence the biological efficacy of these related molecular families.
Antimicrobial Activity: A Tale of Substitution
Derivatives of aminothiophenol have demonstrated a range of antimicrobial effects. The introduction of different substituents on the aromatic ring and modifications to the amino and thiol groups are critical in defining the potency and spectrum of their activity.
Table 1: Comparative Antimicrobial Activity of Aminothiophenol Analogs and Related Compounds
| Compound Class | Target Organisms | Key Findings and Structure-Activity Relationship Insights |
| Benzothiazoles from 2-Aminothiophenol | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | These derivatives exhibit broad-spectrum antibacterial activity. The specific substituents on the benzothiazole core are crucial in modulating their potency. |
| Substituted Thiophene Derivatives | Gram-positive and Gram-negative bacteria, various fungi | The introduction of substituents at the 5-position of the thiophene ring has been shown to enhance antibacterial activity. Hybrid molecules incorporating both thiophene and benzimidazole moieties are considered promising candidates for novel antimicrobial agents.[1] |
| Thiophene-based Pyrimidines and Thiazoles | Multi-drug resistant Salmonella Typhi | Specific structural modifications to the thiophene ring can yield compounds with significant activity against highly resistant bacterial strains, in some cases surpassing standard antibiotics like ciprofloxacin. |
Anticancer Potential: Exploring Cytotoxicity
The anticancer properties of aminophenol and thiophenol derivatives have been an area of active investigation. Structural alterations, such as the addition of fluorine atoms or alkyl chains, have been shown to significantly impact their ability to inhibit cancer cell growth.
Table 2: Comparative Anticancer Activity of Aminophenol and Fluorinated Heterocyclic Analogs
| Compound Class | Target Cancer Cell Lines | Key Findings and Structure-Activity Relationship Insights |
| p-Alkylaminophenols | Human leukemia (HL60, HL60R) | The anticancer activity of these compounds is directly related to the length of the alkyl chain, with longer chains leading to increased potency. Their mechanism is linked to the inhibition of lipid peroxidation.[2][3] |
| Fluorinated Chalcones | Panel of 39 human cancer cell lines | The strategic placement of fluorine atoms on the chalcone scaffold can significantly boost its in vitro antitumor activity. For instance, a 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was identified as a particularly effective derivative.[4] |
| Fluoroalkane Thioheterocyclic Derivatives | Neuroblastoma (SH-SY5Y), Breast Cancer (MCF-7), Liver Cancer (HepG2) | The incorporation of fluoroalkane moieties into heterocyclic structures has yielded compounds with potent antitumor activity, with some derivatives showing superior efficacy against specific cell lines when compared to established anticancer agents.[5] |
Foundational Experimental Methodologies
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are outlines of key assays used to evaluate the biological activities of the discussed compound classes.
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
-
Inoculum Preparation: Bacterial cultures are grown on suitable agar media. A suspension of the bacteria is then prepared in sterile saline or broth and adjusted to a 0.5 McFarland turbidity standard. This suspension is subsequently diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then performed in 96-well microtiter plates using a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: The diluted bacterial inoculum is added to each well containing the test compounds. The plates are then incubated at a controlled temperature of 35-37°C for 16 to 20 hours.
-
Determining the Minimum Inhibitory Concentration (MIC): The MIC is recorded as the lowest concentration of a compound that results in the complete inhibition of visible bacterial growth.
In Vitro Anticancer Screening: The MTT Assay
-
Cell Culture and Seeding: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. The cells are then seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to a range of concentrations in the culture medium. The cells are exposed to these concentrations for a defined period, typically 48 to 72 hours.
-
MTT Incubation: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the yellow MTT into purple formazan crystals.
-
Data Acquisition: The culture medium is removed, and the formazan crystals are dissolved in a suitable solvent. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve. This value represents the concentration of the compound required to inhibit cell growth by 50%.
Visualizing Pathways and Processes
While the specific signaling pathways affected by this compound derivatives remain to be elucidated, the following diagrams illustrate a generalized workflow for the discovery of bioactive compounds and a simplified potential mechanism of action for anticancer agents.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A simplified representation of a potential apoptosis induction pathway for certain anticancer agents.[6]
References
- 1. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Synthesis Routes for 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-Amino-3,5-difluorobenzene-1-thiol, a key intermediate in the development of various pharmaceuticals and specialty chemicals. Due to the absence of a direct, established one-step synthesis in publicly available literature, this document outlines and evaluates plausible multi-step pathways. The comparison focuses on reaction yields, reagent accessibility, and potential challenges associated with each route.
Introduction
This compound is a substituted aminothiophenol of interest in medicinal chemistry and materials science. Its synthesis is not straightforward due to the specific substitution pattern on the benzene ring. This guide explores three potential synthetic strategies, starting from commercially available precursors: 2,6-difluoroaniline, 1,3-difluoro-2-nitrobenzene, and 3,5-difluoroaniline. Each route is assessed based on established organic chemistry principles and analogous transformations reported in the literature.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the proposed synthetic routes, allowing for a direct comparison of their theoretical advantages and disadvantages.
| Parameter | Route 1: From 2,6-Difluoroaniline | Route 2: From 1,3-Difluoro-2-nitrobenzene | Route 3: From 3,5-Difluoroaniline |
| Starting Material | 2,6-Difluoroaniline | 1,3-Difluoro-2-nitrobenzene | 3,5-Difluoroaniline |
| Key Transformations | Protection, Directed ortho-lithiation/Sulfonation, Deprotection | Nucleophilic Aromatic Substitution, Nitro Reduction | Diazotization, Sandmeyer-type Reaction |
| Plausible Yield | Moderate to Good | Potentially High | Moderate |
| Reagent Accessibility | Readily available | Readily available | Readily available |
| Key Challenges | Regioselectivity of lithiation/sulfonation, harsh reaction conditions. | Regioselectivity of nucleophilic attack, potential for side reactions. | Formation of diazonium salt, handling of potentially unstable intermediates. |
| Safety Considerations | Use of organolithium reagents or strong acids. | Handling of nitroaromatic compounds and potentially toxic nucleophiles. | Handling of diazonium salts, which can be explosive. |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Synthesis from 2,6-Difluoroaniline
This route leverages the directing effect of a protected amino group to introduce the thiol functionality at the ortho position.
Workflow Diagram:
Caption: Proposed synthesis of this compound from 2,6-Difluoroaniline.
Experimental Protocol (Hypothetical):
-
Protection of the Amino Group: 2,6-Difluoroaniline is acetylated using acetic anhydride in the presence of a base like pyridine to yield N-(2,6-difluorophenyl)acetamide.
-
Directed ortho-Lithiation and Thiolation: The protected aniline is treated with a strong base, such as n-butyllithium, at low temperatures to achieve regioselective lithiation at the position ortho to the acetylamino group. The resulting organolithium intermediate is then quenched with elemental sulfur.
-
Hydrolysis: The acetamide is hydrolyzed under acidic conditions to yield the final product, this compound.
Route 2: Synthesis from 1,3-Difluoro-2-nitrobenzene
This approach relies on the activation of the aromatic ring by the nitro group to facilitate nucleophilic aromatic substitution.
Workflow Diagram:
Caption: Proposed synthesis via nucleophilic substitution on 1,3-Difluoro-2-nitrobenzene.
Experimental Protocol (Hypothetical):
-
Nucleophilic Aromatic Substitution: 1,3-Difluoro-2-nitrobenzene is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like DMF or DMSO. The nitro group activates the ortho and para positions, potentially leading to the substitution of one of the fluorine atoms.
-
Reduction of the Nitro Group: The resulting nitro-thiophenol derivative is then reduced to the corresponding amine using a standard reducing agent, for instance, tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Route 3: Synthesis from 3,5-Difluoroaniline
This route involves the conversion of the amino group to a diazonium salt, which is then substituted by a thiol group.
Workflow Diagram:
Caption: Proposed synthesis utilizing a Sandmeyer-type reaction from 3,5-Difluoroaniline.
Experimental Protocol (Hypothetical):
-
Diazotization: 3,5-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer-type Reaction: The diazonium salt solution is then added to a solution of a sulfur-containing nucleophile, such as potassium ethyl xanthate.
-
Hydrolysis: The resulting xanthate ester is hydrolyzed, typically under basic conditions, to yield the desired thiophenol. It is important to note that this route would initially yield 3,5-difluorophenol, and subsequent steps to introduce the amino group at the 2-position would be necessary, adding complexity to this pathway. A more direct approach to the target molecule via this starting material is not immediately apparent.
Conclusion
The synthesis of this compound presents a significant challenge due to the lack of established direct methods. The three proposed routes offer plausible, albeit unoptimized, pathways to this valuable compound.
-
Route 1 (from 2,6-Difluoroaniline) appears to be the most promising in terms of regiochemical control, although it requires the use of sensitive organometallic reagents.
-
Route 2 (from 1,3-Difluoro-2-nitrobenzene) offers a potentially high-yielding alternative, but the regioselectivity of the initial nucleophilic substitution needs to be carefully evaluated.
-
Route 3 (from 3,5-Difluoroaniline) is less direct for the synthesis of the target molecule as it would require additional steps to introduce the amino group at the correct position.
Further experimental validation is necessary to determine the optimal reaction conditions, yields, and scalability of each proposed route. Researchers are encouraged to use this guide as a starting point for the development of a robust and efficient synthesis of this compound.
Comparative Analysis of 2-Amino-3,5-difluorobenzene-1-thiol: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino-3,5-difluorobenzene-1-thiol. Due to a lack of specific cross-reactivity studies for this compound, this guide focuses on the inherent reactivity of its thiol group and compares it with other commonly used thiol-reactive compounds. The information presented here is intended to assist researchers in designing experiments to assess the cross-reactivity profile of this compound and its analogues.
Understanding Thiol Reactivity and Cross-Reactivity
The thiol group (-SH) of this compound is a key functional group that dictates its chemical and biological interactions. Thiols are known to be reactive towards a variety of biological molecules, particularly cysteine residues in proteins. This reactivity is the basis for their use as probes and inhibitors but also a source of potential cross-reactivity and off-target effects. Non-specific interactions with proteins can lead to toxicity and confound experimental results in drug discovery.
Comparison with Alternative Thiol-Reactive Probes
The cross-reactivity potential of this compound can be benchmarked against other well-characterized thiol-reactive compounds. The choice of a thiol-reactive probe can significantly impact the specificity of labeling and the potential for off-target effects.
| Compound Class | Reaction Mechanism | Key Characteristics | Potential for Cross-Reactivity |
| Aromatic Thiols (e.g., this compound) | Nucleophilic attack by the thiolate anion. Can participate in disulfide exchange. | Reactivity is pH-dependent. The aromatic ring can influence steric accessibility and electronic properties. | Moderate to high. Dependent on the specific protein microenvironment and the presence of other reactive species. |
| Iodoacetamides | SN2 nucleophilic substitution. | Forms a stable thioether bond. Reaction rate is dependent on both the probe and substrate concentration.[1] | High. Generally considered less specific and can react with other nucleophiles besides thiols.[1] |
| Maleimides | Michael addition. | Forms a stable thioether bond. Generally more specific for thiols than iodoacetamides. | Moderate. While more specific than iodoacetamides, can still react with other nucleophiles, especially at higher pH. |
| Disulfide-based Probes | Thiol-disulfide exchange. | Reversible reaction, allowing for dynamic studies. | High. Can react with any accessible thiol, leading to a broad reactivity profile. |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of this compound, a series of in vitro assays can be employed. These experiments are designed to identify and quantify non-specific interactions with proteins and other biological molecules.
ALARM NMR Assay
The ALARM (A La assay to detect reactive molecules) NMR assay is a sensitive method to identify compounds that form covalent adducts with protein thiol groups.[2] This assay can provide an early indication of potential non-specific reactivity.
Protocol:
-
Protein Preparation: Prepare a solution of a standard protein containing reactive cysteine residues (e.g., La antigen).
-
Compound Incubation: Incubate the protein with this compound at various concentrations. Include a known thiol-reactive compound as a positive control and a non-reactive compound as a negative control.
-
NMR Analysis: Acquire 1D or 2D NMR spectra of the protein samples.
-
Data Interpretation: Analyze the NMR spectra for changes in chemical shifts or the appearance of new signals, which would indicate covalent adduct formation.
Competitive Binding Assays
Competitive binding assays using fluorescently labeled thiol-reactive probes can be used to assess the ability of this compound to compete for binding to protein thiols.
Protocol:
-
Protein Labeling: Label a protein or cell lysate with a fluorescent thiol-reactive probe (e.g., a maleimide- or iodoacetamide-based dye).[3]
-
Competition: Pre-incubate the protein/lysate with varying concentrations of this compound before adding the fluorescent probe.
-
Fluorescence Detection: Measure the fluorescence intensity. A decrease in fluorescence indicates that this compound is competing with the probe for binding to thiol groups.
-
Data Analysis: Determine the IC50 value for this compound to quantify its competitive binding affinity.
In-gel Fluorescence Staining
This method allows for the visualization of proteins that have reacted with a thiol-reactive probe.
Protocol:
-
Sample Treatment: Treat cell lysates or purified proteins with this compound.
-
Labeling: Subsequently, label the samples with a thiol-reactive fluorescent dye.
-
Electrophoresis: Separate the proteins by 1D or 2D gel electrophoresis.
-
Imaging: Visualize the fluorescently labeled proteins using a gel imager. A reduction in fluorescence in the treated sample compared to a control indicates that this compound has reacted with protein thiols.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for assessing the cross-reactivity of thiol-reactive compounds.
Caption: Reaction mechanisms of common thiol-reactive functional groups with protein thiols.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, its chemical structure suggests a potential for interactions with biological thiols. Researchers and drug development professionals should consider its reactivity profile in the context of other thiol-reactive compounds. The experimental protocols outlined in this guide provide a framework for systematically evaluating the cross-reactivity of this compound, enabling a more informed assessment of its suitability for specific applications and potential off-target effects. The use of multiple, orthogonal assays is recommended to build a comprehensive understanding of its interaction profile.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Potential of 2-Amino-3,5-difluorobenzene-1-thiol: A Comparative Guide Based on Structural Analogs
Inferred Potential Applications in Drug Discovery and Agrochemicals
The core structure of 2-Amino-3,5-difluorobenzene-1-thiol is a difluoroaniline. Various isomers of difluoroaniline are extensively used as intermediates in the synthesis of a wide range of commercially important molecules. By analogy, this compound could serve as a valuable precursor in several key areas:
-
Pharmaceuticals: Difluoroaniline derivatives are integral to the synthesis of anti-inflammatory, anti-cancer, and cardiovascular drugs. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
-
Agrochemicals: These compounds are also crucial in the development of modern herbicides and fungicides. Fluorine substitution can lead to increased efficacy and better environmental profiles.
-
Specialty Materials: Difluoroanilines are used in the production of high-performance polymers and dyes, where the fluorine atoms contribute to thermal stability and specific colorimetric properties.
Comparison of Difluoroaniline Isomers and Their Applications
To provide a clearer perspective on the potential of the difluoroaniline moiety, the following table summarizes the documented applications of its various isomers.
| Compound | Key Applications | References |
| 2,4-Difluoroaniline | Synthesis of anti-inflammatory and anti-cancer agents, herbicides, fungicides, and specialty polymers. | |
| 2,6-Difluoroaniline | Intermediate for herbicides (e.g., N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide), p38α kinase inhibitors, and other active pharmaceutical ingredients. | |
| 3,5-Difluoroaniline | Precursor for pharmaceuticals targeting neurological and cardiovascular conditions, agrochemicals, and specialty dyes. | |
| 3,4-Difluoroaniline | Starting material for the preparation of quinolone antibacterials. |
The Thiol Group: A Gateway to Bioactive Heterocycles
The presence of a thiol (-SH) group ortho to the amino group in this compound is particularly significant. This arrangement is ideal for the synthesis of benzothiazines, a class of heterocyclic compounds known for a broad spectrum of biological activities.
Fluorinated benzothiazines, in particular, have shown promise as:
-
Antimicrobial agents
-
Antifungal agents
-
Anticancer agents
-
Cognitive enhancers[1]
Research on a structurally related compound, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, has demonstrated its successful conversion into 4H-1,4-benzothiazines with notable biological activities. This strongly suggests that this compound could undergo similar transformations to yield novel fluorinated benzothiazines with potential therapeutic value. A study on 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives, synthesized from a chloro-substituted-2-amino-5-fluorobenzenethiol, revealed promising antimicrobial activity.[2]
Hypothetical Synthesis of Fluorinated 1,4-Benzothiazines: An Experimental Protocol
Based on established methods for the synthesis of 4H-1,4-benzothiazines from 2-aminobenzethiols, a detailed experimental protocol for a potential application of this compound is proposed below.
Reaction: Condensation and oxidative cyclization of this compound with a β-diketone (e.g., acetylacetone) to form a substituted 4H-1,4-benzothiazine.
Materials:
-
This compound (10 mmol)
-
Acetylacetone (10 mmol)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Crushed ice
-
Ethanol for crystallization
Procedure:
-
A mixture of this compound (10 mmol) and acetylacetone (10 mmol) is dissolved in dimethyl sulfoxide (20 mL).
-
The reaction mixture is heated at 110°C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting solid precipitate is filtered, washed with cold water, and then with 50% ethanol.
-
The crude product is recrystallized from ethanol to yield the purified 2,4-dimethyl-6,8-difluoro-4H-1,4-benzothiazine.
Visualizing Potential Synthetic Pathways and Logical Inferences
To further clarify the potential of this compound, the following diagrams illustrate a key hypothetical synthetic pathway and the logical framework for inferring its applications.
Caption: Hypothetical synthesis of a fluorinated 4H-1,4-benzothiazine.
Caption: Logical inference of applications from structural analogs.
References
- 1. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Amino-3,5-difluorobenzene-1-thiol in Benzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-3,5-difluorobenzene-1-thiol and its analogues in the synthesis of substituted benzothiazoles. While specific quantitative data for this compound is not extensively available in the reviewed literature, this guide offers a comprehensive overview of the synthetic pathways, a comparison with structurally similar compounds, and detailed experimental protocols. The inclusion of fluorine atoms in organic molecules often enhances their biological activity, making fluorinated precursors like this compound of significant interest in medicinal chemistry and drug development.[1]
Introduction to Benzothiazole Synthesis
Substituted benzothiazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as anticancer, antimicrobial, and anti-inflammatory agents. A common and effective method for their synthesis is the condensation reaction between a 2-aminobenzenethiol derivative and a carbonyl compound, such as an aldehyde or a ketone. The reaction can be catalyzed by various acids or transition metals, or in some cases, proceeds under catalyst-free conditions.
General Synthetic Pathway
The synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.
References
Safety Operating Guide
Safe Disposal of 2-Amino-3,5-difluorobenzene-1-thiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Amino-3,5-difluorobenzene-1-thiol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, emphasizing operational best practices and immediate safety protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with several hazard statements, indicating potential for skin irritation, serious eye damage, and respiratory irritation. A summary of recommended PPE and safety measures is provided in the table below.
| Personal Protective Equipment (PPE) and Safety Measures | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. | To avoid skin irritation and absorption. |
| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded. | To prevent respiratory tract irritation from vapors or aerosols. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the general steps for its safe disposal.
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) if available, or a clear description of the waste's composition and hazards.
-
Disposal should be carried out at an approved waste disposal plant.[1][2]
Step 4: Decontamination of Work Area
-
After the waste has been safely containerized, decontaminate the work area, including benchtops and any equipment used, with an appropriate solvent or cleaning agent.
-
Dispose of all materials used for decontamination as hazardous waste.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate first-aid measures and contact emergency services.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-3,5-difluorobenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Amino-3,5-difluorobenzene-1-thiol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[2][6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide good short-term protection against a variety of chemicals. Always inspect gloves before use and change them immediately if contact with the chemical occurs.[5][7][8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[7] |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of inhaling dust or vapors.[4][6][7][9] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the foot are required to protect against spills and falling objects.[7][8] |
2. Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation:
-
Work Area: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10][11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.
2.2. Handling:
-
Weighing and Transfer: Handle the solid chemical with care to avoid generating dust. Use appropriate tools for transfer.
-
In Solution: When making solutions, add the chemical slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[1][10]
4. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 13721976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. google.com [google.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
